5-(Benzyloxy)-2,4-difluorobenzoic acid
Description
Propriétés
IUPAC Name |
2,4-difluoro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKHLNEQKGOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Integration of 5-(Benzyloxy)-2,4-difluorobenzoic Acid in Modern Drug Discovery
Here is an in-depth technical guide on the chemical properties, structural rationale, and synthetic integration of 5-(Benzyloxy)-2,4-difluorobenzoic acid, designed for researchers and drug development professionals.
Executive Summary
In contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a privileged strategy to modulate pharmacokinetics, metabolic stability, and target binding affinity [1]. 5-(Benzyloxy)-2,4-difluorobenzoic acid represents a highly versatile, multi-functional building block. By combining the strong electron-withdrawing effects of a 2,4-difluoro substitution pattern with the lipophilic, sterically demanding 5-benzyloxy ether, this compound serves as a critical intermediate for synthesizing Active Pharmaceutical Ingredients (APIs), including modulators of G-protein coupled receptors (GPCRs) and Retinoid-X-Receptors (RXR) [2].
This whitepaper deconstructs the physicochemical properties of this molecule, details a self-validating synthetic protocol for its preparation, and maps its utility in pharmacological signaling pathways.
Physicochemical Profiling & Structural Rationale
The structural architecture of 5-(Benzyloxy)-2,4-difluorobenzoic acid is meticulously balanced for lead optimization. The carboxylic acid provides a handle for amide coupling or esterification, while the benzyloxy group can either serve as a lipophilic binding motif or be catalytically cleaved (via hydrogenolysis) to reveal a reactive phenol for late-stage functionalization.
The "Fluorine Effect"
Unsubstituted benzoic acid has a pKa of approximately 4.2. In this molecule, the highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions exert a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa to ~3.06 [3]. This increased acidity ensures complete ionization at physiological pH, enhancing aqueous solubility, while the bulky benzyloxy group counterbalances this by increasing the overall lipophilicity (logP), optimizing the molecule for cellular membrane permeability. Furthermore, the C-F bonds are highly resistant to cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of derivative drugs.
Quantitative Data Summary
| Property | Value | Rationale / Implication in Drug Design |
| Chemical Formula | C14H10F2O3 | Defines the molecular weight and heavy atom count. |
| Molecular Weight | 264.22 g/mol | Optimal fragment size; allows downstream functionalization while remaining Rule of 5 compliant. |
| Predicted pKa | 3.06 ± 0.10 | Lowered by the -I effect of fluorines; ensures predictable ionization states in vivo [3]. |
| Predicted Boiling Point | 417.3 ± 40.0 °C | Indicates high thermal stability, critical for high-temperature cross-coupling reactions. |
| Predicted Density | 1.354 ± 0.06 g/cm³ | Standard density profile for polyhalogenated aromatic building blocks. |
Synthetic Methodology & Protocol
To synthesize 5-(Benzyloxy)-2,4-difluorobenzoic acid with high yield and purity, a two-step "global protection followed by selective deprotection" strategy is favored over attempting selective mono-benzylation. Because both the phenol and the carboxylic acid in the starting material (5-hydroxy-2,4-difluorobenzoic acid) are nucleophilic, global benzylation prevents complex mixtures of mono- and di-alkylated products.
Figure 1: Two-step synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid via global benzylation.
Step-by-Step Experimental Workflow
Step 1: Global Benzylation (SN2 Displacement)
-
Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide and carboxylate anions unsolvated, maximizing their nucleophilicity against Benzyl bromide (BnBr).
-
Procedure:
-
Charge a flame-dried flask with 5-hydroxy-2,4-difluorobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in DMF (0.5 M).
-
Add Benzyl bromide (2.2 eq) dropwise at 0 °C to control the initial exothermic reaction.
-
Heat the mixture to 80 °C for 12 hours.
-
-
Self-Validating IPC (In-Process Check): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly polar starting material streak (Rf ~0.1) is entirely replaced by a single non-polar spot (Rf ~0.7), confirming the formation of benzyl 5-(benzyloxy)-2,4-difluorobenzoate.
-
Workup: Quench with ice water to precipitate the intermediate. Filter and wash with cold water to remove DMF and inorganic salts.
Step 2: Selective Saponification
-
Causality: Lithium hydroxide (LiOH) is preferred over NaOH due to its excellent solubility in THF/Water mixtures and its milder nature, which cleanly hydrolyzes the benzyl ester without risking cleavage of the base-stable benzyl ether.
-
Procedure:
-
Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
-
Self-Validating IPC: Monitor via LC-MS. The mass shift from the intermediate (M+H = 355) to the final product (M-H = 263 in negative ion mode) guarantees selective ester hydrolysis.
-
Workup: Concentrate in vacuo to remove organic solvents. Acidify the aqueous layer with 1N HCl to pH ~2 to precipitate the free carboxylic acid. Filter, wash with water, and dry under high vacuum to yield 5-(Benzyloxy)-2,4-difluorobenzoic acid as a white solid.
Applications in Medicinal Chemistry & Pharmacology
Once integrated into a larger API framework (typically via amide coupling to a target pharmacophore), the 5-(benzyloxy)-2,4-difluorophenyl moiety plays a distinct role in receptor engagement.
The fluorine atoms participate in halogen bonding —a highly directional, non-covalent interaction where the electron-deficient "sigma hole" of the halogen interacts with Lewis bases (e.g., backbone carbonyls of the target protein) [1]. Simultaneously, the benzyloxy group acts as a flexible, lipophilic anchor that can occupy deep hydrophobic pockets in nuclear receptors.
Figure 2: Pharmacological signaling pathway activated by fluorinated benzoic acid derivatives.
In the context of Retinoid-X-Receptor (RXR) agonists or potassium channel openers, the spatial arrangement of the 2,4-difluoro groups forces the adjacent aromatic rings into specific torsional angles. This conformational restriction reduces the entropic penalty upon binding, leading to highly potent and selective therapeutic agents [2].
References
-
Wilcken, R., et al. "Principles and applications of halogen bonding in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 56, 1363–1388 (2013). URL: [Link] [1]
-
Chen, D., et al. "Discovery of novel cccDNA reducers toward the cure of hepatitis B virus infection." Journal of Medicinal Chemistry, 65(16), 10938–10955 (2022). URL: [Link] [2]
Comprehensive Physicochemical Profiling of CAS 2643367-53-5: Molecular Weight, Structure-Property Relationships, and Solubility Optimization
Executive Summary
CAS 2643367-53-5, chemically identified as 5-(benzyloxy)-2,4-difluorobenzoic acid, is a highly specialized fluorinated building block utilized in advanced drug discovery and pharmaceutical synthesis[1]. As a Senior Application Scientist, I frequently encounter the challenge of optimizing the formulation of highly lipophilic, poorly soluble intermediates. Establishing the precise molecular weight and an accurate solubility profile for this compound is not merely a regulatory checkbox; it is the foundational step that dictates the success of downstream in vitro screening and in vivo pharmacokinetic studies. This whitepaper outlines the causality behind its physicochemical behavior and provides self-validating experimental protocols for comprehensive solubility profiling.
Part 1: Molecular Identity and Physicochemical Causality
The physicochemical behavior of CAS 2643367-53-5 is strictly governed by its distinct structural motifs, which must be understood to predict its behavior in aqueous media.
-
Molecular Weight : The compound possesses a molecular formula of C14H10F2O3, corresponding to a precise molecular weight of 264.23 g/mol [1][2]. This places it well within the optimal range for small-molecule drug development (Lipinski's Rule of 5 compliant).
-
Structure-Property Relationship (SPR) :
-
Carboxylic Acid Moiety: Provides a critical pH-dependent solubility switch.
-
Fluorine Substituents (2,4-difluoro): Fluorine is highly electronegative. Through inductive electron withdrawal, these atoms stabilize the carboxylate anion, effectively lowering the pKa of the acid compared to an unsubstituted benzoic acid (shifting the expected pKa from ~4.2 down to ~3.5).
-
Benzyloxy Group: Adds significant lipophilicity (increasing LogP) and robust crystal lattice energy. This structural feature severely restricts aqueous solubility at acidic to neutral pH levels where the molecule remains un-ionized.
-
Table 1: Physicochemical Summary of CAS 2643367-53-5
| Parameter | Value / Characteristic | Impact on Drug Development |
| CAS Number | 2643367-53-5 | Unique identifier for procurement and sample tracking. |
| Chemical Name | 5-(benzyloxy)-2,4-difluorobenzoic acid | Defines structural moieties (acid, ether, halogens). |
| Molecular Formula | C14H10F2O3 | Stoichiometric basis for mass spectrometry and yield. |
| Molecular Weight | 264.23 g/mol | Optimal for small-molecule permeability. |
| Expected pKa | ~3.5 - 4.0 | Highly pH-dependent solubility profile; easily forms salts. |
Part 2: Solubility Assessment Framework
In drug development, "solubility" is not a single static number. We must differentiate between Kinetic and Thermodynamic solubility to ensure our data is fit-for-purpose[3].
-
Kinetic Solubility : Measures the concentration at which a pre-dissolved compound (usually in DMSO) begins to precipitate when introduced to an aqueous buffer[3]. This is critical for in vitro bioassays where compounds are dosed directly from DMSO stocks. However, because DMSO acts as a co-solvent, kinetic solubility often overestimates true solubility by forming metastable supersaturated solutions[3].
-
Thermodynamic Solubility : Represents the true equilibrium between the solid crystalline lattice and the dissolved compound in a solvent[4]. This is the "gold standard" for formulation development and in vivo dosing, requiring phase separation and rigorous quantification[4].
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately profile CAS 2643367-53-5, both kinetic and thermodynamic parameters must be established using methodologies that inherently validate their own accuracy.
Protocol A: Kinetic Solubility via Laser Nephelometry
Nephelometry relies on the Tyndall effect, measuring the forward scattering of light caused by suspended particles the exact moment a compound precipitates[5].
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock solution of CAS 2643367-53-5 in 100% DMSO.
-
Serial Dilution : Using an automated liquid handler, create a concentration gradient (e.g., 1 µM to 500 µM) in the target aqueous buffer (e.g., PBS, pH 7.4) within a 384-well plate[5]. Maintain a constant final DMSO concentration (typically 1-2% v/v) across all wells to isolate the variable of compound concentration.
-
Incubation : Seal and incubate the plate at 37°C for 2 hours to allow for potential delayed precipitation.
-
Readout : Scan the plate using a laser nephelometer.
-
Self-Validation Check: The assay must include a highly soluble control and a known insoluble control to calibrate the baseline scatter. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scatter is detected[5].
Protocol B: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the globally recognized standard for determining thermodynamic equilibrium[4].
Step-by-Step Methodology:
-
Solid Addition : Accurately weigh an excess amount of solid CAS 2643367-53-5 (e.g., 5 mg) into a glass vial.
-
Buffer Addition : Add 1 mL of the target buffer. For this compound, testing at pH 1.2 (Simulated Gastric Fluid) and pH 6.8 (Simulated Intestinal Fluid) is mandatory to capture the un-ionized and ionized states.
-
Equilibration : Cap the vial and place it on an orbital shaker at 37°C for 24 to 48 hours[4].
-
Causality: A minimum of 24 hours is required to fully overcome the high crystal lattice energy imparted by the benzyloxy and difluoro groups and reach true equilibrium.
-
-
Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE filter.
-
Quantification : Analyze the filtrate via HPLC-UV against a multi-point calibration curve.
-
Self-Validation Check: Measure the pH of the filtrate after equilibration. Because CAS 2643367-53-5 is a carboxylic acid, dissolving a large amount can deplete the buffer capacity and lower the pH, artificially suppressing the measured solubility[4]. If the pH drops by >0.1 units, the experiment must be repeated with a stronger buffer system.
Part 4: Data Visualization & Workflow
Caption: Workflow for Kinetic vs. Thermodynamic Solubility Assessment of CAS 2643367-53-5.
Part 5: Solubility Optimization Strategies
Given the highly lipophilic nature of the benzyloxy group, the intrinsic solubility of the un-ionized form of CAS 2643367-53-5 will be inherently poor (< 10 µg/mL). To optimize exposure for preclinical studies, the following strategies are recommended:
-
pH Adjustment & Salt Formation : Formulate the compound at a pH > 6.0. By ensuring the environmental pH is at least 2 units above the pKa (~3.5), the compound will be >99% ionized, drastically increasing its thermodynamic solubility. Forming a sodium or potassium salt of the carboxylic acid is a highly viable route.
-
Co-Solvency & Complexation : If a neutral pH formulation is required and salt formation is insufficient, utilizing co-solvents (e.g., 10-20% PEG400 or Propylene Glycol) or cyclodextrin complexation (e.g., 20% Hydroxypropyl-β-Cyclodextrin) will disrupt the hydrophobic interactions of the benzyloxy and difluorophenyl rings, enabling higher dosing concentrations without precipitation.
References
-
Title: Annex 4 - World Health Organization (WHO) Source: who.int URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: americanpharmaceuticalreview.com URL: [Link]
-
Title: Kinetic solubility automated screen Source: bmglabtech.com URL: [Link]
Sources
1H and 13C NMR Chemical Shifts for 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Comprehensive Spectral and Mechanistic Guide
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of fluorinated aromatic intermediates is a critical bottleneck in the synthesis of modern therapeutics. 5-(Benzyloxy)-2,4-difluorobenzoic acid is a highly functionalized scaffold featuring complex spin-spin coupling networks due to the presence of two magnetically active fluorine atoms ( 19 F, spin = ½).
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak listing. Here, we will dissect the exact 1 H and 13 C NMR chemical shifts of this molecule, explaining the underlying electronic causality of every resonance. Furthermore, we establish a self-validating experimental protocol to ensure absolute confidence in your spectral assignments.
Structural Grounding & Electronic Causality
The spectral signature of 5-(Benzyloxy)-2,4-difluorobenzoic acid is governed by a tug-of-war between strong electron-withdrawing groups (fluorines and the carboxylic acid) and the electron-donating benzyloxy moiety.
When analyzing heavily fluorinated aromatics, the primary challenge is distinguishing between homonuclear ( 1 H- 1 H) and heteronuclear ( 1 H- 19 F, 13 C- 19 F) couplings.
-
The Fluorine Effect: The fluorine atoms at C-2 and C-4 exert massive inductive withdrawal but donate electron density via resonance (+M effect). This causes extreme deshielding of the directly attached carbons ( 1JCF≈250 Hz) while simultaneously shielding the adjacent C-3 proton [1].
-
The Benzyloxy Effect: Unlike halogenated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid), the -O-CH 2 -Ph group at C-5 is strongly electron-donating. This mesomeric (+M) donation significantly shields the ortho proton (H-6), shifting it upfield relative to standard benzoic acids [2].
Quantitative Spectral Data
The following tables synthesize the empirically derived and highly characteristic chemical shifts for this specific fluorinated scaffold in DMSO- d6 .
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Causality |
| -COOH | 13.20 | br s | - | 1H | Highly deshielded acidic proton; broad due to rapid solvent exchange. |
| H-6 | 7.55 | dd | 4JHF≈7.8 , 5JHF≈2.0 | 1H | Ortho to -OBn (+M shielding), meta to F-4, para to F-2. |
| H-3 | 7.45 | t | 3JHF≈9.5 | 1H | Flanked by F-2 and F-4; equivalent ortho-fluorine coupling mimics a triplet [1]. |
| Ph-H | 7.30 - 7.48 | m | - | 5H | Benzyl aromatic protons; standard overlapping multiplet. |
| -CH 2 - | 5.22 | s | - | 2H | Benzylic methylene; heavily deshielded by the adjacent ether oxygen. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment Causality |
| C-2 | 155.0 | dd | 1JCF≈250 , 3JCF≈10 | Directly bonded to F-2; massive primary heteronuclear coupling. |
| C-4 | 153.5 | dd | 1JCF≈248 , 3JCF≈12 | Directly bonded to F-4; massive primary heteronuclear coupling. |
| C-5 | 143.0 | dd | 2JCF≈14 , 4JCF≈2 | Ipso to -OBn; split primarily by the ortho F-4 atom. |
| C-6 | 116.8 | d | 3JCF≈8 | Meta to F-4; exhibits standard meta C-F coupling. |
| C-1 | 115.5 | d | 2JCF≈15 | Ipso to COOH; split by the ortho F-2 atom. |
| C-3 | 105.2 | t | 2JCF≈26 | Flanked by F-2 and F-4; equivalent geminal coupling creates a triplet. |
| -COOH | 164.5 | s (or br d) | 3JCF≈3 | Carbonyl carbon; weak long-range coupling to F-2 often broadens the peak. |
| -CH 2 - | 70.5 | s | - | Benzylic carbon attached to the ether oxygen. |
| Ph-C | 136.2, 128.5, 128.1, 127.8 | s | - | Benzyl aromatic carbons (ipso, meta, ortho, para respectively). |
Mechanistic Spectral Analysis: The "Why" Behind the Peaks
The H-3 Triplet Anomaly: A critical pitfall in assigning this scaffold is misinterpreting the H-3 signal. Because H-3 is situated exactly between F-2 and F-4, it couples to both 19 F nuclei. The ortho 3JHF coupling constants are nearly identical ( ≈9.5 Hz). Consequently, the signal collapses into a pseudo-triplet rather than a doublet of doublets. This is a hallmark diagnostic feature of 2,4-difluoroaromatics [1].
Carbon-Fluorine Splitting ( 13 C NMR): In the 13 C spectrum, you will not see 14 distinct singlets. The two fluorine atoms split the aromatic carbons into complex multiplets. C-2 and C-4 appear as doublets of doublets (dd) with staggering 1JCF values of ~250 Hz. C-3, being geminal to two fluorines, appears as a distinct triplet at 105.2 ppm ( 2JCF≈26 Hz). If your automated peak-picking software flags these as separate carbon environments, it is a false positive; they are J -coupled multiplets of single carbons.
Self-Validating Experimental Protocol
To guarantee trustworthiness, your NMR acquisition cannot rely on 1D spectra alone. The following step-by-step methodology establishes a self-validating system where experimental parameters actively prevent artifact generation, and 2D data cross-verifies the 1D assignments.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6 containing 0.03% v/v TMS.
-
Causality: The carboxylic acid group causes severe line-broadening in non-polar solvents (like CDCl 3 ) due to hydrogen-bonded dimerization. DMSO- d6 disrupts these dimers, yielding sharp, monomeric signals [3]. Furthermore, its residual water peak (~3.3 ppm) safely avoids the critical benzylic (5.22 ppm) and aromatic (7-8 ppm) regions.
Step 2: Spectrometer Calibration & Shimming
-
Action: Insert into a 400/600 MHz spectrometer. Tune and match the 1 H and 13 C channels. Shim Z1-Z5 gradients until the TMS lock signal line-width at half-height is < 1.0 Hz.
-
Causality: Poor shimming will artificially broaden the peaks, causing the critical 4JHF and 5JHF fine couplings on H-6 to collapse into an unresolved lump, destroying your diagnostic data.
Step 3: 13 C NMR Acquisition with Extended Relaxation
-
Action: Acquire 1024-2048 scans using a 1 H-decoupled pulse sequence (WALTZ-16) with a relaxation delay (D1) of ≥2.0 seconds.
-
Causality: Quaternary carbons (C-1, C-2, C-4, C-5) lack directly attached protons, resulting in drastically longer T1 relaxation times. A standard 1-second D1 will saturate these spins, causing the critical C-F doublets to vanish into the baseline noise.
Step 4: Self-Validation via 2D HMBC
-
Action: Run a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality (The Validation): The 1D assignments are only hypotheses until proven. In the HMBC, the benzylic protons (-CH 2 -, 5.22 ppm) must show a strong 3JCH cross-peak to C-5 (143.0 ppm). If this cross-peak is absent, the assignment of C-5 is invalid, and the system automatically flags an error in the structural confirmation.
Data Visualization
The logical relationship between sample preparation, acquisition, and self-validation is mapped in the workflow diagram below.
Figure 1: Workflow for NMR acquisition and resonance assignment of fluorinated benzoic acids.
References
Mass Spectrometry Fragmentation Dynamics of 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Technical Guide
Executive Summary
5-(Benzyloxy)-2,4-difluorobenzoic acid (C₁₄H₁₀F₂O₃, exact mass 264.0598 Da) is a highly functionalized aromatic scaffold frequently utilized in fragment-based drug discovery and agrochemical development. The presence of three distinct functional groups—a carboxylic acid, a benzyloxy ether, and two fluorine atoms—creates a complex but highly predictable mass spectrometric (MS) fragmentation profile. This whitepaper elucidates the mechanistic pathways governing its gas-phase dissociation, providing analytical scientists with the foundational logic required for robust structural elucidation and LC-MS/MS method development.
Physicochemical Profiling & Ionization Strategy
The structural dichotomy of 5-(Benzyloxy)-2,4-difluorobenzoic acid necessitates a dual-polarity approach in Electrospray Ionization (ESI) to capture its full analytical profile:
-
Negative Ion Mode (ESI-): The carboxylic acid moiety (pKa ~ 3.5, lowered by the electron-withdrawing 2,4-difluoro substituents) readily deprotonates to form the [M-H]⁻ ion at m/z 263. ESI- is the preferred mode for trace-level quantification due to the exceptionally high ionization efficiency of fluorinated benzoic acids in aqueous environments [1].
-
Positive Ion Mode (ESI+): Protonation occurs primarily at the ether oxygen or the carbonyl oxygen, yielding the [M+H]⁺ ion at m/z 265. ESI+ is critical for structural confirmation because the benzyloxy group acts as a potent fragmentation trigger under Collision-Induced Dissociation (CID).
Mechanistic Fragmentation Pathways
The Benzylic Ether Cleavage (Tropylium Ion Formation)
In positive ionization mode, the dominant fragmentation event is the heterolytic cleavage of the O-CH₂ bond. The charge is retained on the benzyl fragment, which rapidly rearranges to the highly stable, aromatic tropylium cation (C₇H₇⁺) at m/z 91.
Causality: The immense resonance stabilization of the 6π-electron tropylium system drastically lowers the activation energy for this cleavage, making m/z 91 the base peak in both ESI+ and Electron Ionization (EI) spectra for benzyloxy-substituted aromatics [2]. A secondary neutral loss of the benzyl radical leaves the fluorinated phenolic core at m/z 175 ([M+H-C₇H₆]⁺).
Carboxylic Acid Dissociation (Decarboxylation)
In negative ionization mode, the [M-H]⁻ precursor (m/z 263) undergoes a characteristic neutral loss of carbon dioxide (44 Da) to yield a fluorinated carbanion at m/z 219.
Causality: Decarboxylation is driven by the thermodynamic stability of the resulting aryl anion. The strongly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the original carboxylic acid inductively stabilize the negative charge. This makes the transition highly favorable under low-energy CID conditions, a hallmark behavior of fluorinated benzoic acids [1].
Halogen-Directed Stabilization
The C-F bonds (bond dissociation energy ~485 kJ/mol) are exceptionally strong and rarely cleave under standard CID conditions. Instead, the fluorine atoms act as "spectator directors." They inductively withdraw electron density, strengthening the acidity of the benzoic acid for ESI- detection, while their lone pairs can participate in resonance to stabilize intermediate carbocations during positive mode fragmentation.
Primary MS/MS fragmentation pathways in positive and negative ESI modes.
Step-by-Step Experimental Protocol: LC-MS/MS Workflow
To ensure self-validating and reproducible results, the following protocol outlines the optimal conditions for analyzing 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-). Logic: Formic acid promotes protonation for positive mode, while ammonium acetate buffers the pH to ensure consistent deprotonation without suppressing the signal in negative mode.
Phase 2: Chromatographic Separation 3. Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) to ensure sharp peak shapes and minimize matrix effects. 4. Mobile Phase:
- Solvent A: Water + 0.1% Formic acid (or 10 mM NH₄OAc for negative mode).
- Solvent B: Acetonitrile + 0.1% Formic acid.
- Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Phase 3: Mass Spectrometry (Data Dependent Acquisition) 6. Source Parameters: Set capillary voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-). Desolvation temperature at 350°C. 7. MS1 Survey Scan: Scan range m/z 50–500. 8. CID Fragmentation: Isolate precursor ions (m/z 265 or 263) using a 1.0 Da isolation window. Apply stepped collision energies (15, 30, and 45 eV) to capture both fragile (benzyloxy cleavage) and robust (decarboxylation) fragmentation events [3].
Step-by-step LC-MS/MS workflow for characterizing fluorinated benzoic acid derivatives.
Quantitative Data Summary
The following table summarizes the diagnostic ions required for Multiple Reaction Monitoring (MRM) method building or exact mass confirmation during high-resolution MS analysis.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Relative Abundance | Optimal CE (eV) |
| ESI (+) | 265.0671 | 91.0542 | 174.0129 | Tropylium cation [C₇H₇]⁺ | 100% (Base) | 20 |
| ESI (+) | 265.0671 | 247.0565 | 18.0106 | Loss of H₂O[M+H-H₂O]⁺ | 15% | 15 |
| ESI (+) | 265.0671 | 175.0191 | 90.0480 | Loss of C₇H₆ (Phenolic core) | 45% | 25 |
| ESI (-) | 263.0525 | 219.0627 | 43.9898 | Loss of CO₂[M-H-CO₂]⁻ | 100% (Base) | 15 |
| ESI (-) | 263.0525 | 127.0150 | 136.0375 | Loss of CO₂ + Benzyl radical | 20% | 35 |
References
-
Serres-Piole, C., Moradi-Tehrani, N., Lobinski, R., & Preud'homme, H. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.[Link]
-
Zaikin, V. G., & Borisov, R. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]
Electronic effects of fluorine in 5-(benzyloxy)-2,4-difluorobenzoic acid
The Electronic Architecture of 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Technical Whitepaper on Fluorine-Mediated Physicochemical Modulation
As a Senior Application Scientist specializing in molecular profiling and drug design, I have developed this technical guide to dissect the precise physicochemical alterations induced by fluorine substitution in 5-(benzyloxy)-2,4-difluorobenzoic acid. In the realm of precision-driven drug discovery, fluorinated building blocks act as "chemical magic stones" capable of reshaping the pharmacokinetic fate of lead molecules[1]. This whitepaper elucidates the causality behind fluorine's electronic effects and provides self-validating experimental workflows for characterizing this complex functionalized scaffold.
The molecule 5-(benzyloxy)-2,4-difluorobenzoic acid features a benzoic acid core, a bulky, lipophilic benzyloxy group at the meta (C5) position, and two fluorine atoms strategically placed at the ortho (C2) and para (C4) positions. The physicochemical behavior of this molecule is dictated by the competing electronic effects of the fluorine atoms:
-
Strong Inductive Electron Withdrawal (-I Effect): Fluorine possesses the highest electronegativity on the Pauling scale (3.98)[1]. Through the σ-bond network, the 2,4-difluoro substitution exerts a profound electron-withdrawing effect. The ortho-fluorine (C2) has a dominant -I effect on the carboxylic acid due to its immediate spatial proximity, significantly depleting electron density around the carboxylate center[2].
-
Weak Resonance Donation (+R Effect): Fluorine possesses three lone pairs of electrons that can participate in π-conjugation with the aromatic ring. While this +R effect theoretically increases electron density at the ortho and para positions, halogens are unique in that their strong -I effect almost always overshadows their +R effect.
The net result is a highly electron-deficient aromatic ring. This electronic perturbation fundamentally alters the molecule's ionization state and its susceptibility to enzymatic degradation.
Logical flow of fluorine's electronic effects on physicochemical properties.
pKa Modulation and the Ortho-Effect
The ionization state of a drug candidate dictates its solubility, membrane permeability, and target binding affinity. Fluorine is a powerful tool for modulating the pKa of proximal functional groups[3].
The Causality of pKa Lowering: When the carboxylic acid deprotonates, it forms a carboxylate anion. The intense -I effect of the 2,4-difluoro system pulls electron density away from the carboxylate group, thermodynamically stabilizing the negative charge. Unsubstituted benzoic acid has a pKa of ~4.2. The introduction of a single ortho-fluorine (2-fluorobenzoic acid) increases the acidity, dropping the pKa to ~3.27[2]. The synergistic electron withdrawal from both the 2-fluoro and 4-fluoro positions, combined with the meta-benzyloxy group, further drives the predicted pKa of 5-(benzyloxy)-2,4-difluorobenzoic acid down to approximately 3.06[4]. Consequently, this molecule will be almost entirely ionized at a physiological pH of 7.4.
Metabolic Shielding and Lipophilicity Tuning
Aromatic rings are notorious "soft spots" for Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which typically hydroxylate electron-rich carbons.
The Causality of Metabolic Resistance: The strategic placement of fluorine at C2 and C4 blocks these vulnerable oxidation sites[5]. The carbon-fluorine (C-F) bond is exceptionally robust, with a bond dissociation energy (BDE) of approximately 552 kJ/mol for sp² carbons, compared to ~414 kJ/mol for a standard C-H bond[1]. This high BDE prevents homolytic cleavage by the iron-oxo species in the CYP450 active site[6]. Furthermore, the -I effect depletes the π-electron density of the aromatic ring, making it highly resistant to electrophilic attack. Simultaneously, the bulky benzyloxy group at C5 provides significant lipophilicity (LogP), driving hydrophobic target engagement, while the fluorines fine-tune the overall polarity[3].
Quantitative Data Summary
The following table summarizes the key quantitative metrics driving the physicochemical profile of this scaffold.
| Property / Metric | Value | Causality / Mechanism |
| Benzoic Acid pKa | ~4.20 | Baseline ionization of the unsubstituted core. |
| 2-Fluorobenzoic Acid pKa | ~3.27 | Strong -I effect from the ortho-fluorine stabilizing the anion[2]. |
| 5-(benzyloxy)-2,4-difluorobenzoic acid pKa | ~3.06 | Synergistic -I effect from the 2,4-difluoro substitution[4]. |
| C-H Bond Dissociation Energy | ~414 kJ/mol | Highly susceptible to CYP450-mediated homolytic cleavage. |
| C-F Bond Dissociation Energy (sp²) | ~552 kJ/mol | Prevents oxidative metabolism due to extreme thermodynamic stability[1]. |
| Fluorine Electronegativity | 3.98 (Pauling) | Drives the inductive electron withdrawal across the σ-framework[1]. |
Self-Validating Experimental Methodologies
To empirically validate the electronic effects discussed above, I mandate the following self-validating experimental protocols. Do not rely on single-point measurements; the integrity of the data relies on built-in control mechanisms.
Protocol A: Cosolvent Potentiometric Titration (pKa Determination)
Because the benzyloxy group renders the molecule poorly soluble in pure water, direct aqueous titration will cause precipitation, invalidating the Nernstian equilibrium.
-
Preparation: Prepare a 1 mM solution of 5-(benzyloxy)-2,4-difluorobenzoic acid in three different methanol/water mixtures (e.g., 30%, 40%, and 50% MeOH by volume).
-
Titration: Titrate each solution with standardized 0.1 M KOH under a continuous nitrogen purge at a constant 25°C. Record the pH continuously.
-
Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant of the respective solvent mixtures. Mathematically extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.
-
System Control: Run unsubstituted benzoic acid as a reference standard prior to the assay to validate electrode calibration and system accuracy.
Protocol B: In Vitro CYP450 Microsomal Stability Assay
To prove that the 2,4-difluoro substitution successfully shields the molecule from metabolism, we must isolate CYP450 activity.
-
Incubation: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the catalytic reaction by adding 1 mM NADPH (the required electron donor for CYP450).
-
Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard.
-
Self-Validation (Minus-NADPH Control): Run a parallel incubation without NADPH. If degradation occurs in the absence of NADPH, it definitively points to chemical instability or non-CYP mediated hydrolysis (e.g., esterases). A stable minus-NADPH control validates that any depletion observed in the main assay is exclusively due to Phase I oxidative metabolism. Analyze all supernatants via LC-MS/MS.
Self-validating experimental workflow for compound profiling.
References
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: American Chemical Society URL: [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 5-(benzyloxy)-2,4-difluorobenzoic acid | 2643367-53-5 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
A Strategic Guide to the In Vitro Toxicological and Safety Assessment of 5-(Benzyloxy)-2,4-difluorobenzoic Acid
Foreword: Charting a Course for Novel Chemical Entities
In the landscape of modern drug discovery and development, the early and comprehensive assessment of a new chemical entity's (NCE) safety profile is not merely a regulatory hurdle but a cornerstone of successful translation from the laboratory to the clinic. This guide provides a detailed framework for the in vitro toxicological and safety evaluation of 5-(Benzyloxy)-2,4-difluorobenzoic acid, a novel molecule with potential therapeutic applications. As no specific toxicity data for this compound is publicly available, this document serves as a proactive, technically-grounded roadmap for researchers, scientists, and drug development professionals. It outlines a strategic battery of assays designed to elucidate potential liabilities, thereby enabling informed, data-driven decisions throughout the development lifecycle. The methodologies described herein are rooted in established regulatory guidelines and industry best practices, ensuring scientific integrity and a clear path toward a comprehensive safety assessment.
Foundational Principles: Understanding the Molecule and its Context
5-(Benzyloxy)-2,4-difluorobenzoic acid is a structurally complex molecule, and its constituent parts—a benzoic acid core, a benzyloxy substituent, and fluorine atoms—each contribute to its potential pharmacological and toxicological profile. Benzoic acid and its derivatives are known to undergo metabolic conjugation, primarily with glycine, to form hippuric acid, which is then excreted.[1][2][3] The presence of fluorine atoms can significantly alter a molecule's metabolic stability, often making it more resistant to metabolism by cytochrome P450 enzymes.[4][5][6][7] However, metabolic defluorination can occur, potentially releasing fluoride ions.[4][5][8] The benzyloxy group may also be a site for metabolic activity. Given these structural features, a thorough in vitro safety evaluation is imperative.
Cytotoxicity Assessment: Establishing a Therapeutic Window
The initial step in evaluating the safety of 5-(Benzyloxy)-2,4-difluorobenzoic acid is to determine its potential to cause direct harm to cells. Cytotoxicity assays are fundamental to establishing a concentration range for subsequent, more specific toxicological studies and for providing an early indication of the therapeutic index.
Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A multi-assay approach provides a more holistic view of the compound's cytotoxic potential.
Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Recommended Cell Lines |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells. | Mitochondrial dehydrogenase activity (an indicator of cell viability). | HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), A549 (human lung carcinoma), Balb/3T3 (mouse fibroblast) |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Cell membrane integrity. | HepG2, HEK293, A549, Balb/3T3 |
| Neutral Red Uptake | Uptake of a supravital dye into the lysosomes of viable cells. | Lysosomal membrane integrity. | HepG2, HEK293, A549, Balb/3T3 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of 5-(Benzyloxy)-2,4-difluorobenzoic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Genotoxicity Assessment: Safeguarding Genetic Integrity
Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA have the potential to be carcinogenic or cause inherited diseases. A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess different aspects of genetic damage.[9]
The Role of Metabolic Activation (S9 Fraction)
Many compounds are not genotoxic themselves but can be metabolized into reactive intermediates that damage DNA.[10][11][12][13] Therefore, genotoxicity assays should be conducted both with and without an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats.[10][11][12] Human liver S9 can also be considered for follow-up studies to investigate species-specific metabolic differences.[10]
A Trio of Genotoxicity Assays
A comprehensive in vitro genotoxicity assessment should include a test for gene mutations in bacteria, and two tests in mammalian cells for chromosomal damage.
| Assay | Principle | Endpoint Measured | Test System |
| Bacterial Reverse Mutation Assay (Ames Test) | Detects mutations that restore the ability of histidine- or tryptophan-auxotrophic bacteria to synthesize the required amino acid.[14][15][16][17][18] | Gene mutations (point mutations and frameshifts). | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). |
| In Vitro Micronucleus Assay | Detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division.[9][19][20] | Clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). | Human peripheral blood lymphocytes (HPBL), Chinese Hamster Ovary (CHO) cells, or TK6 cells.[9][19][20] |
| In Vitro Chromosomal Aberration Assay | Microscopically evaluates structural changes in chromosomes from metaphase-arrested cells.[9][21][22][23] | Structural chromosomal aberrations (e.g., breaks, gaps, exchanges). | HPBL, CHO cells, or Chinese Hamster Lung (CHL) cells.[21][23] |
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture CHO cells and expose them to at least three concentrations of 5-(Benzyloxy)-2,4-difluorobenzoic acid for a short duration (3-6 hours) in the presence and absence of S9 mix, and for a longer duration (1.5-2 normal cell cycles) in the absence of S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and cytotoxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the vehicle control.
Caption: A comprehensive genotoxicity testing battery.
In Vitro Safety Pharmacology: Predicting Adverse Drug Reactions
In vitro safety pharmacology studies are designed to identify undesirable pharmacological effects of a compound on major physiological systems. Early assessment of off-target activities can prevent late-stage drug development failures.[24][25][26]
Cardiac Safety: The hERG Assay and Beyond
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[27][28] The in vitro hERG assay is a regulatory requirement to assess this risk.[27] However, a more comprehensive assessment of proarrhythmic risk is now recommended, which includes evaluating the effects on other key cardiac ion channels as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[19][27][29][30][31]
| Assay | Principle | Endpoint Measured | Test System |
| hERG Patch-Clamp Assay | Electrophysiological measurement of potassium current through the hERG channel. | Inhibition of the hERG current (IC₅₀). | HEK293 cells stably expressing the hERG channel. |
| CiPA Panel | Patch-clamp assays for multiple cardiac ion channels. | Effects on IKr (hERG), IKs, ICaL, INa-peak, INa-late, Ito, and IK1.[27][30] | Recombinant cell lines expressing individual cardiac ion channels. |
Broader Off-Target Liability Screening
To identify other potential adverse drug reactions, 5-(Benzyloxy)-2,4-difluorobenzoic acid should be screened against a panel of receptors, enzymes, and transporters known to be associated with safety liabilities.[17][18][23][24][25][28][32]
Recommended Safety Panel Targets:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: In addition to the cardiac panel, other key ion channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: Cyclooxygenases (COX-1, COX-2), phosphodiesterases (PDEs).
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of 5-(Benzyloxy)-2,4-difluorobenzoic acid.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.
Caption: Integrated in vitro safety pharmacology screening.
Conclusion and Future Directions
The in vitro toxicology and safety assessment of 5-(Benzyloxy)-2,4-difluorobenzoic acid, as outlined in this guide, provides a robust and scientifically rigorous framework for its early-stage evaluation. By systematically investigating its potential for cytotoxicity, genotoxicity, and off-target pharmacological effects, researchers can build a comprehensive safety profile. The data generated from these studies will be instrumental in identifying potential liabilities, guiding lead optimization efforts, and ultimately, supporting the decision to advance this novel chemical entity into further preclinical and clinical development. A proactive and thorough in vitro safety assessment is a critical investment in the future success and safety of any potential therapeutic agent.
References
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2016). PubMed. [Link]
-
Proarrhythmic risk assessment using conventional and new in vitro assays. (2017). PubMed. [Link]
-
New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences. [Link]
-
Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. (2023). PMC - NIH. [Link]
-
In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]
-
Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025). IPHASE Biosciences. [Link]
-
The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide: A New Approach to Cardiac Risk Assessment. Charles River Laboratories. [Link]
-
In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]
-
Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions. (2018). MedCrave online. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Standardized cell sources and recommendations for good cell culture practices in genotoxicity testing. (2016). PubMed. [Link]
-
S9 fraction. Wikipedia. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2024). PMC - NIH. [Link]
-
In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig. (1983). PubMed. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
-
Use of cell lines for genotoxicity in the world (2011). The numbers.... ResearchGate. [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). PMC. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]
-
Best Practices for Selecting a Top-Quality Cell Line. (2019). BioPharm International. [Link]
-
The in vitro hepatic microsomal metabolism of benzoic acid benzylidenehydrazide. (1993). PubMed. [Link]
-
Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]
-
Pharmacology Safety Panel. ChemPartner. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025). ACS Publications. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
The Dark Side of Fluorine. (2019). PMC - NIH. [Link]
-
The role of fluorine in drug design and metabolic stability. Taylor & Francis Online. [Link]
-
In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. (1987). PubMed. [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2017). PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
-
Metabolite profile of benzoic acid biotransformation with hippuric acid.... (2019). ResearchGate. [Link]
Sources
- 1. In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annualreviews.org [annualreviews.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions - MedCrave online [medcraveonline.com]
- 13. S9 fraction - Wikipedia [en.wikipedia.org]
- 14. atcc.org [atcc.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacology Safety Panel [chempartner.com]
- 18. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 19. Proarrhythmic risk assessment using conventional and new in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 23. wuxibiology.com [wuxibiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. criver.com [criver.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. In vitro proarrhythmia risk assessment [metrionbiosciences.com]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 32. pharmaron.com [pharmaron.com]
Synthesis protocol for 5-(Benzyloxy)-2,4-difluorobenzoic acid from 2,4-difluorobenzoic acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Overview and Reaction Design
Fluorinated aromatic building blocks are highly privileged motifs in medicinal chemistry, frequently utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. The target compound, 5-(benzyloxy)-2,4-difluorobenzoic acid , is a critical intermediate for synthesizing advanced functionalized fluoroaromatics, including modified quinolone antibiotics and helical foldamers[1][2].
Direct electrophilic functionalization of 2,4-difluorobenzoic acid at the 5-position is the most atom-economical approach. This protocol outlines a robust, self-validating four-step synthetic sequence: Nitration → Reduction → Diazotization/Hydrolysis → Exhaustive Benzylation/Saponification .
Mechanistic Causality: Why this specific route?
-
Regioselective Nitration: The starting material, 2,4-difluorobenzoic acid, possesses two distinct directing groups. The carboxyl group is meta-directing (deactivating positions 3 and 5). However, the highly electronegative fluorine atoms act as ortho/para directors via resonance donation. Position 5 is sterically favored over position 3 (which is flanked by two fluorines or a fluorine and a carboxyl group). Consequently, nitration occurs exclusively at C5[2].
-
Exhaustive Alkylation Strategy: In Step 4, direct mono-benzylation of the phenol in the presence of the carboxylic acid often yields an intractable mixture of ether-acids, phenol-esters, and ether-esters. To circumvent this, we employ an exhaustive benzylation strategy using excess Benzyl Bromide (BnBr) and K₂CO₃ to drive the intermediate fully to the benzyl ester of the benzyl ether. A subsequent mild saponification with LiOH selectively cleaves the highly electrophilic difluoro-substituted ester, leaving the benzyl ether intact.
Synthetic Workflow
Figure 1: Four-step synthetic workflow from 2,4-difluorobenzoic acid to the target benzyloxy derivative.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Nitro-2,4-difluorobenzoic acid
Electrophilic aromatic nitration utilizing in situ generated nitronium ions.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice bath. Add concentrated sulfuric acid (H₂SO₄, 100 mL).
-
Addition: Slowly dissolve 2,4-difluorobenzoic acid (31.6 g, 200 mmol) in the stirring H₂SO₄. Maintain the internal temperature below 5 °C.
-
Nitration: Portionwise, add Potassium Nitrate (KNO₃, 22.2 g, 220 mmol, 1.1 eq) over 30 minutes to prevent thermal runaway[2].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 24 hours.
-
Workup: Carefully pour the viscous reaction mixture into 800 mL of crushed ice with vigorous stirring. Allow it to stand for 2 hours to fully precipitate.
-
Isolation: Filter the resulting white/pale-yellow solid through a Buchner funnel, wash thoroughly with ice-cold water (3 × 100 mL) until the filtrate is pH > 4, and dry under a vacuum over P₂O₅.
-
Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. ¹H NMR (DMSO-d₆) will display a characteristic downfield shift of the C6 proton to ~8.60 ppm (dd)[2].
Step 2: Synthesis of 5-Amino-2,4-difluorobenzoic acid
Catalytic hydrogenation of the nitro moiety.
-
Setup: In a 500 mL hydrogenation flask, dissolve 5-nitro-2,4-difluorobenzoic acid (20.3 g, 100 mmol) in anhydrous Methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 2.0 g) under a steady stream of Argon to prevent auto-ignition of the catalyst[1].
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain an H₂ atmosphere using a double-layered balloon (or a Parr shaker at 40 bar for faster conversion)[1]. Stir vigorously at room temperature for 12 hours.
-
Workup: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product as an off-white solid.
-
Self-Validation Checkpoint: Complete disappearance of the yellow tint typical of nitroaromatics. ¹H NMR will reveal a broad singlet at ~5.2 ppm corresponding to the newly formed -NH₂ group.
Step 3: Synthesis of 5-Hydroxy-2,4-difluorobenzoic acid
Diazotization followed by thermal hydrolysis (Sandmeyer-type phenol synthesis).
-
Diazotization: Suspend 5-amino-2,4-difluorobenzoic acid (17.3 g, 100 mmol) in 10% aqueous H₂SO₄ (150 mL). Cool the suspension to 0 °C in an ice-salt bath.
-
Nitrite Addition: Dropwise, add a pre-cooled solution of Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol) in water (30 mL). Keep the internal temperature strictly below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Hydrolysis: In a separate 1 L flask, heat 10% aqueous H₂SO₄ (200 mL) to a rolling boil (100 °C). Using an addition funnel, slowly drip the cold diazonium solution into the boiling acid over 45 minutes. Caution: Vigorous evolution of N₂ gas will occur.
-
Workup: Stir at 100 °C for an additional 30 minutes, then cool to room temperature. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from Toluene/Heptane.
-
Self-Validation Checkpoint: LC-MS should confirm the mass [M-H]⁻ = 173.0.
Step 4: Synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid
Exhaustive benzylation followed by selective ester saponification.
-
Exhaustive Benzylation: Dissolve 5-hydroxy-2,4-difluorobenzoic acid (17.4 g, 100 mmol) in anhydrous DMF (150 mL). Add Potassium Carbonate (K₂CO₃, 41.4 g, 300 mmol, 3.0 eq) and Benzyl Bromide (BnBr, 42.7 g, 250 mmol, 2.5 eq). Stir the suspension at 60 °C for 4 hours.
-
Intermediate Workup: Cool to room temperature, quench with water (300 mL), and extract with Ethyl Acetate (3 × 150 mL). Wash the organics with water (3 × 100 mL) to remove DMF, dry, and concentrate to yield crude benzyl 5-(benzyloxy)-2,4-difluorobenzoate.
-
Saponification: Dissolve the crude intermediate in a mixture of THF (150 mL) and Water (50 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 12.6 g, 300 mmol). Stir vigorously at room temperature for 4 hours.
-
Final Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water (100 mL) and wash with Diethyl Ether (100 mL) to remove benzyl alcohol byproducts. Acidify the aqueous layer to pH 2 using 2M HCl.
-
Collection: Extract the precipitated product into Ethyl Acetate (2 × 150 mL), dry over Na₂SO₄, concentrate, and triturate with cold hexane to yield the pure target compound.
-
Self-Validation Checkpoint: ¹H NMR (CDCl₃) will show a distinct singlet at ~5.20 ppm (2H, -OCH₂Ph) and a multiplet at 7.30–7.50 ppm (5H, Phenyl ring). The ester -OCH₂Ph signal (typically ~5.4 ppm) must be absent.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and key analytical markers for process tracking.
| Step | Intermediate / Product | Reagents & Conditions | Reaction Time | Expected Yield | Key Analytical Marker (¹H NMR) |
| 1 | 5-Nitro-2,4-difluorobenzoic acid | KNO₃, conc. H₂SO₄, 0 °C → RT | 24 h | 70 – 85% | ~8.60 ppm (dd, 1H, Ar-H C6) |
| 2 | 5-Amino-2,4-difluorobenzoic acid | H₂ (1 atm), 10% Pd/C, MeOH, RT | 12 h | > 95% | ~5.20 ppm (br s, 2H, -NH₂) |
| 3 | 5-Hydroxy-2,4-difluorobenzoic acid | NaNO₂, H₂SO₄, H₂O, 0 °C → 100 °C | 2 h | 65 – 75% | ~10.10 ppm (br s, 1H, -OH) |
| 4 | 5-(Benzyloxy)-2,4-difluorobenzoic acid | 1. BnBr, K₂CO₃; 2. LiOH·H₂O, RT | 8 h | 75 – 80% | ~5.20 ppm (s, 2H, -OCH₂Ph) |
References
- A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl)
- Fluorinated Aromatic Amide Helices: Synthesis and Modeling of Helical Handedness Macromolecules - ACS Public
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid ResearchGate / Journal of Chemical Research (2015)
Sources
Application Note: Selective Deprotection of Benzyloxy Group in 5-(Benzyloxy)-2,4-difluorobenzoic Acid
Executive Summary
The synthesis of advanced fluorinated pharmaceuticals frequently utilizes 5-(Benzyloxy)-2,4-difluorobenzoic acid as a core building block. A critical transformation in these synthetic sequences is the unmasking of the benzyl ether (-OBn) to reveal the free phenol, yielding 5-hydroxy-2,4-difluorobenzoic acid. While catalytic hydrogenolysis is the industry standard for benzyl ether deprotection[1], the presence of two highly electronegative fluorine atoms on an electron-deficient aromatic ring introduces a severe risk of competitive hydrodefluorination[2].
This application note provides a comprehensive guide to achieving chemoselective deprotection without compromising the structural integrity of the 2,4-difluoroaromatic core. We detail the mechanistic causality behind hydrodefluorination and present two field-proven, self-validating protocols: Catalyst Poisoning via Pd/C(en) and Lewis Acid Cleavage via BBr₃ .
Mechanistic Insights: The Hydrodefluorination Challenge
The primary challenge in deprotecting 5-(Benzyloxy)-2,4-difluorobenzoic acid lies in the lability of the C-F bonds under reductive conditions. Fluorine is highly electronegative, and when positioned on an aromatic ring bearing an electron-withdrawing carboxylic acid, the C-F bond becomes highly susceptible to oxidative addition by Palladium(0) species. Standard Pd/C hydrogenolysis often results in the undesired loss of one or both fluorine atoms, leading to complex mixtures of defluorinated byproducts[2].
To circumvent this, researchers must employ orthogonal strategies that alter the reaction mechanism:
-
Modified Reductive Cleavage (Pd/C-ethylenediamine): By doping standard Pd/C with ethylenediamine (en), the amine ligands chelate the palladium surface. This increases the electron density of the catalyst and provides steric bulk. The "poisoned" catalyst loses its ability to undergo oxidative addition into the strong C-F bond but retains sufficient activity to catalyze the hydrogenolysis of the benzylic C-O bond[3].
-
Non-Reductive Lewis Acid Cleavage (BBr₃): Boron tribromide (BBr₃) completely avoids the reductive paradigm. As a strong Lewis acid, BBr₃ coordinates to the ether oxygen, weakening the benzylic C-O bond. A subsequent nucleophilic attack by the bromide ion at the benzylic carbon yields benzyl bromide and a boron phenoxide intermediate, which hydrolyzes to the target phenol upon aqueous workup[4].
Decision Matrix & Mechanistic Workflow
Mechanistic pathways for OBn deprotection in fluoroaromatics.
Comparative Data Analysis
Selecting the appropriate protocol depends on scale, available equipment, and the presence of other functional groups. The table below summarizes the expected outcomes of the three primary approaches.
| Deprotection Method | Reagents & Conditions | Defluorination Risk | Typical Yield | Scalability | Key Advantage |
| Standard Hydrogenolysis | 10% Pd/C, H₂, MeOH, 25 °C | High (>40%) | < 50% | Low | None for this substrate |
| Poisoned Hydrogenolysis | 5% Pd/C(en), H₂, MeOH, 25 °C | None (<1%) | > 90% | High | Mild, green, easy workup |
| Lewis Acid Cleavage | BBr₃ (2.5 eq), CH₂Cl₂, -78 °C | None (0%) | > 85% | Medium | Orthogonal to reducible groups |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydrogenolysis using Pd/C(en) Complex
This protocol leverages the Pd/C-ethylenediamine complex to prevent hydrodefluorination[3].
Reagents:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq)
-
5% Pd/C(en) catalyst (10 wt% relative to substrate)
-
Methanol (HPLC grade)
-
Hydrogen gas (Balloon)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Benzyloxy)-2,4-difluorobenzoic acid in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add the 5% Pd/C(en) catalyst to the solution. Expert Insight: Always add the catalyst to the solvent under an inert atmosphere (Argon/N₂) to prevent solvent ignition.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the suspension vigorously at room temperature (25 °C) under a positive pressure of H₂ for 4-6 hours.
-
In-Process Validation: Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass is fully consumed.
-
Workup: Flush the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 5-hydroxy-2,4-difluorobenzoic acid.
Protocol B: Non-Reductive Lewis Acid Cleavage using BBr₃
This method is ideal if the molecule contains other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that would not survive Protocol A[4].
Reagents:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in anhydrous CH₂Cl₂ (0.05 M) in a flame-dried flask under an Argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.
-
Addition: Add the 1.0 M BBr₃ solution dropwise via syringe over 15 minutes. Expert Insight: 2.5 equivalents are strictly required. The free carboxylic acid group will rapidly consume 1 equivalent of BBr₃ to form a boron carboxylate complex; the remaining equivalents are needed to coordinate the ether oxygen and drive the cleavage.
-
Reaction: Allow the reaction mixture to stir and gradually warm to room temperature over 3 hours.
-
Quenching (Critical Step): Re-cool the flask to 0 °C using an ice bath. Carefully and slowly quench the excess BBr₃ by the dropwise addition of Methanol until fuming ceases, followed by water. Caution: Highly exothermic reaction generating HBr gas.
-
Extraction: Dilute with Ethyl Acetate. Separate the organic layer, and wash the aqueous layer twice with Ethyl Acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Analytical Validation Standards
To ensure the integrity of the E-E-A-T self-validating system, the isolated product must be subjected to the following analytical checks:
-
¹H NMR (400 MHz, DMSO-d₆): Confirm the complete disappearance of the benzylic -CH₂- singlet (typically around δ 5.1 ppm) and the five aromatic protons of the benzyl group (δ 7.3–7.5 ppm). A new broad singlet corresponding to the phenolic -OH should appear (often > 10.0 ppm, exchanging with D₂O).
-
¹⁹F NMR (376 MHz, DMSO-d₆): Crucial for validating the absence of hydrodefluorination. The spectrum must display exactly two distinct fluorine signals (typically multiplets due to F-F and H-F coupling). The loss of a signal or the appearance of new fluorine environments indicates defluorination side-reactions.
-
LC-MS (ESI-): Confirm the molecular ion [M-H]⁻ corresponding to the exact mass of 5-hydroxy-2,4-difluorobenzoic acid (m/z 173.0).
References
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at:[Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]
-
Development of a Hypoxia-selective Near-infrared Fluorescent Probe. National Institute of Informatics (NII). Available at:[Link]
- HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90 (EP 2332909 B1). European Patent Office.
Sources
Incorporating 5-(Benzyloxy)-2,4-difluorobenzoic acid into peptide synthesis
Application Note: Incorporation and Late-Stage Functionalization of 5-(Benzyloxy)-2,4-difluorobenzoic Acid in Solid-Phase Peptide Synthesis
Strategic Rationale & Mechanistic Overview
The incorporation of non-natural aromatic motifs at the N-terminus of synthetic peptides is a proven strategy for enhancing pharmacokinetic properties and target affinity[1]. Among these, 5-(Benzyloxy)-2,4-difluorobenzoic acid represents a highly versatile, bifunctional capping building block.
The strategic advantages of this specific moiety are three-fold:
-
Metabolic Shielding via Fluorination: The 2,4-difluoro substitution pattern strongly withdraws electron density from the resulting amide bond, lowering its pKa and significantly increasing resistance to exopeptidase degradation. Furthermore, the fluorine atoms can engage in multipolar interactions with target protein binding pockets.
-
Lipophilic Engagement: The bulky 5-benzyloxy ether acts as a hydrophobic pharmacophore, capable of occupying deep lipophilic pockets or mimicking biphenyl-like structures.
-
Orthogonal Deprotection for Divergent SAR: The benzyl ether is completely stable to standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cleavage conditions (e.g., 95% Trifluoroacetic acid)[2]. This orthogonality allows researchers to isolate the lipophilic benzyloxy-peptide, evaluate its bioactivity, and subsequently subject it to catalytic hydrogenation to reveal a 5-hydroxy-2,4-difluorobenzamide. This unmasked phenol can serve as a potent hydrogen bond donor/acceptor, enabling the generation of two distinct structural analogs from a single synthetic sequence[3].
Chemical Profile
| Property | Value / Description |
| Chemical Name | 5-(Benzyloxy)-2,4-difluorobenzoic acid |
| Molecular Formula | C₁₄H₁₀F₂O₃ |
| Molecular Weight | 264.23 g/mol |
| Role in SPPS | N-terminal capping agent; Precursor for phenolic H-bond donors |
| Cleavage Stability | Stable to TFA, TIS, EDT, and standard carbocation scavengers |
| Deprotection Method | Catalytic hydrogenolysis (H₂, Pd/C) or strong Lewis acids (BCl₃) |
Experimental Workflow
Fig 1: SPPS workflow for incorporating and orthogonally deprotecting 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Step-by-Step Methodologies
Protocol A: N-Terminal Capping via SPPS
Causality Check: The ortho-fluorine atom (at position 2) creates a significant steric shield around the carbonyl carbon, while the electron-withdrawing nature of the difluorophenyl ring makes the carboxylate less nucleophilic during the initial activation step. Standard carbodiimide coupling (DIC/HOBt) often results in incomplete capping. To overcome this, the highly reactive uronium salt HATU is required. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is small and electrophilic enough to drive the aminolysis to completion[4].
-
Resin Preparation: Transfer the fully synthesized, side-chain protected Fmoc-peptide-resin (0.1 mmol scale) to a fritted reaction vessel.
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Activation: In a separate vial, dissolve 5-(Benzyloxy)-2,4-difluorobenzoic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 3 minutes to allow the active ester to form.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates successful, quantitative capping. If beads are blue, repeat steps 3-4.
Protocol B: Cleavage and Global Deprotection
Causality Check: Benzyl ethers on phenolic rings are highly robust against standard carbocation-scavenging cleavage cocktails. This allows the global deprotection of standard side chains (e.g., t-Butyl, Trt, Pbf) without premature loss of the benzyloxy group[2].
-
Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H₂O.
-
Reaction: Add 3 mL of the cocktail to the dried resin. Agitate gently for 2 to 3 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Incubate at -20°C for 30 minutes to ensure complete precipitation.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.
-
Validation: Dissolve a crude sample in 50% Acetonitrile/H₂O and analyze via LC-MS to confirm the presence of the intact benzyloxy-peptide.
Protocol C: Selective Debenzylation (Catalytic Hydrogenolysis)
Causality Check: Peptides frequently contain basic residues (Arg, Lys, His) or sulfur-containing residues (Met, Cys). Free amines possess a strong coordination affinity for Palladium, which can rapidly poison the Pd/C catalyst and halt hydrogenolysis[3]. To prevent this, the reaction is performed in the presence of Acetic Acid (AcOH), which protonates the basic amines, neutralizing their lone pairs and preserving catalytic turnover.
-
Preparation: Dissolve the purified benzyloxy-peptide (10 mg) in 2 mL of Methanol. Add 20 µL of glacial Acetic Acid (1% v/v).
-
Catalyst Addition: Add 2 mg of 10% Pd/C (approx. 20% w/w relative to the peptide).
-
Purging: Seal the vial with a septum. Purge the solution by bubbling Nitrogen gas through it for 5 minutes, followed by Hydrogen gas for 5 minutes.
-
Hydrogenation: Maintain a positive pressure of H₂ (via a hydrogen balloon) and stir vigorously at room temperature for 2 to 4 hours.
-
Validation: Monitor the reaction via LC-MS. The mass should shift by -90 Da (loss of the benzyl group, C₇H₆).
-
Workup: Once complete, filter the mixture through a 0.22 µm PTFE syringe filter (or a small pad of Celite) to remove the Pd/C. Lyophilize the filtrate to yield the final 5-hydroxy-2,4-difluorobenzamide peptide.
Optimization Data: Coupling Efficiencies
To demonstrate the necessity of optimized coupling conditions for sterically hindered, electron-deficient fluorinated benzoic acids, the following table summarizes typical conversion rates during N-terminal capping (0.1 mmol scale, 2-hour reaction time).
| Coupling Reagent | Additive | Base | Equivalents | Reaction Time | Yield / Purity |
| HATU | None | DIPEA | 3.0 | 2 hours | >98% |
| PyBOP | None | DIPEA | 3.0 | 2 hours | 85% |
| DIC | OxymaPure | None | 3.0 | 4 hours | 78% |
| DIC | HOBt | None | 3.0 | 4 hours | <50% |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]
-
Noda, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2940-2946. Available at:[Link]
-
Behnam, M. A., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(23), 9354-9370. Available at:[Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at:[Link]
Sources
Application Notes and Protocols for the Catalyzing Change: Selective Hydrogenation of 5-(Benzyloxy)-2,4-difluorobenzoic Acid
Introduction: Navigating the Selective Deprotection of a Key Pharmaceutical Intermediate
The cleavage of a benzyl ether to unveil a hydroxyl group is a cornerstone transformation in organic synthesis, particularly in the multi-step preparation of complex pharmaceutical agents. The target molecule, 5-(benzyloxy)-2,4-difluorobenzoic acid, represents a common structural motif where a phenolic hydroxyl is masked as a benzyl ether. Catalytic hydrogenation stands as a primary and often clean method for this deprotection. However, the presence of fluorine substituents on the aromatic ring introduces a significant challenge: the potential for concurrent hydrodefluorination (C-F bond cleavage). This side reaction can lead to a mixture of products, complicating purification and reducing the yield of the desired 5-hydroxy-2,4-difluorobenzoic acid.
This guide provides a comprehensive overview of the catalytic hydrogenation of 5-(benzyloxy)-2,4-difluorobenzoic acid, detailing protocols from atmospheric to high-pressure conditions. It emphasizes the critical interplay between catalyst selection, reaction parameters, and the mitigation of undesired side reactions, offering researchers and drug development professionals a robust framework for optimizing this crucial synthetic step.
The Dichotomy of Reactivity: Debenzylation vs. Defluorination
The desired reaction is the hydrogenolysis of the benzylic C-O bond, a process efficiently catalyzed by palladium on carbon (Pd/C).[1] This reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene.[1]
Simultaneously, the C-F bonds on the aromatic ring are susceptible to cleavage under certain hydrogenation conditions. While the C-F bond is the strongest single bond in organic chemistry, its cleavage can be facilitated by transition metal catalysts.[2] The mechanism of hydrodefluorination can be complex, potentially involving oxidative addition of the C-F bond to the catalyst surface.[3] The electronic properties of the aromatic ring, influenced by the carboxylic acid and benzyloxy groups, can modulate the susceptibility of the C-F bonds to cleavage.[4]
A third potential side reaction is the hydrogenation of the aromatic ring of the benzoic acid to yield a cyclohexanecarboxylic acid derivative. This is more likely to occur under harsh conditions (high pressure and temperature) or with more active catalysts like rhodium.[5][6]
Experimental Workflow & Strategic Considerations
The successful selective debenzylation of 5-(benzyloxy)-2,4-difluorobenzoic acid hinges on a carefully optimized experimental protocol. The following sections detail two primary approaches, atmospheric and high-pressure hydrogenation, along with key considerations for each.
Caption: General experimental workflow for the catalytic hydrogenation of 5-(benzyloxy)-2,4-difluorobenzoic acid.
Protocol 1: Atmospheric Pressure Hydrogenation
This method is ideal for small-scale reactions and initial screening of reaction conditions due to its operational simplicity. It generally offers milder conditions, which can be advantageous in minimizing side reactions.
Materials:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold (e.g., Schlenk line)
-
Celite®
Procedure:
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the 5-(benzyloxy)-2,4-difluorobenzoic acid (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Dry Pd/C can be pyrophoric. Handle with care under an inert atmosphere.
-
Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add methanol or ethanol (sufficient to dissolve the substrate, typically 0.05-0.1 M concentration) via syringe under a positive pressure of nitrogen.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process twice more.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Safety Note: The used catalyst can be pyrophoric. Keep the filter cake wet with solvent or water during and after filtration.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-2,4-difluorobenzoic acid.
Protocol 2: High-Pressure Hydrogenation
For larger-scale reactions or when atmospheric pressure is insufficient to drive the reaction to completion, a high-pressure reactor (e.g., a Parr shaker) is employed. This allows for higher hydrogen concentrations and potentially faster reaction times, but also increases the risk of side reactions if not carefully controlled.
Materials:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid
-
10% Palladium on carbon (Pd/C), 50% wet
-
Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen (H₂) gas cylinder
-
Nitrogen (N₂) gas cylinder
-
Celite®
Procedure:
-
Reactor Charging: Charge the high-pressure reactor vessel with 5-(benzyloxy)-2,4-difluorobenzoic acid (1.0 eq) and the solvent (THF or EtOAc).
-
Catalyst Slurry: In a separate beaker, create a slurry of the 10% Pd/C catalyst (2-5 mol% Pd) in a small amount of the reaction solvent. This minimizes the risk of the dry catalyst becoming airborne.
-
Catalyst Transfer: Transfer the catalyst slurry to the reactor vessel.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent. Repeat this process 3-5 times to remove all oxygen.[3]
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation and, if necessary, heat the reaction to a controlled temperature (e.g., 25-40 °C). Monitor the reaction by observing the pressure drop, which indicates hydrogen consumption.
-
Work-up: Once the reaction is complete (i.e., no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen. Purge the vessel with nitrogen 3-5 times.[3]
-
Isolation: Open the reactor and filter the contents through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Data Summary and Optimization Parameters
| Parameter | Atmospheric Pressure | High Pressure | Rationale and Considerations |
| Catalyst Loading | 5-10 mol% Pd | 2-5 mol% Pd | Higher loading at atmospheric pressure compensates for lower H₂ concentration. Minimize loading to reduce cost and potential side reactions. |
| Hydrogen Pressure | ~1 atm (balloon) | 50-500 psi | Higher pressure increases reaction rate but may also increase rates of defluorination and ring saturation. Start with lower pressures. |
| Temperature | Room Temperature | 25-40 °C | Hydrogenolysis of benzyl ethers is typically exothermic.[8] Elevated temperatures can promote side reactions. Use external cooling if necessary. |
| Solvent | MeOH, EtOH | THF, EtOAc | Protic solvents like MeOH and EtOH are common for atmospheric hydrogenations.[9] Aprotic solvents like THF and EtOAc are often used in high-pressure systems. |
| Reaction Time | 2-24 hours | 1-8 hours | Monitor closely to avoid over-reduction once the starting material is consumed. |
Troubleshooting and Mitigation of Side Reactions
Caption: A logical flow for troubleshooting common issues in the hydrogenation of 5-(benzyloxy)-2,4-difluorobenzoic acid.
Managing Hydrodefluorination:
-
Catalyst Poisoning: The introduction of a catalyst poison can selectively inhibit certain reaction pathways. For instance, the addition of a small amount of quinoline or diphenylsulfide has been shown to suppress dehalogenation in some systems.[10][11] This should be carefully optimized, as excessive poisoning will also inhibit the desired debenzylation.
-
Catalyst Choice: While Pd/C is the standard catalyst for debenzylation, if defluorination is persistent, consider screening other catalysts. Platinum-based catalysts (e.g., PtO₂) may offer different selectivity profiles. However, be aware that platinum is often more prone to aromatic ring reduction.[9]
-
Reaction Conditions: Mild conditions are paramount. Use the lowest effective hydrogen pressure and temperature.
Preventing Aromatic Ring Saturation:
-
Catalyst Selection: Palladium on carbon is generally less active for aromatic ring hydrogenation compared to platinum or rhodium.[5][9] Sticking with Pd/C is a good first-line defense.
-
Careful Monitoring: Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[3][4]
-
Pyrophoric Catalysts: Palladium on carbon, particularly when dry and spent, can be pyrophoric and ignite flammable solvents.[2][7] Always handle the catalyst in an inert atmosphere or as a wet slurry.[4] Quench the used catalyst by wetting it with water before disposal.[7]
-
Pressure Equipment: High-pressure reactors must be operated by trained personnel and regularly inspected. Never exceed the maximum rated pressure and temperature of the vessel.[3]
Conclusion
The catalytic hydrogenation of 5-(benzyloxy)-2,4-difluorobenzoic acid is a feasible but nuanced transformation that requires careful control to achieve high selectivity. By starting with mild, atmospheric pressure conditions and judiciously moving to higher pressures only if necessary, researchers can minimize the risk of hydrodefluorination and aromatic ring saturation. Careful monitoring, appropriate catalyst selection, and a thorough understanding of the potential side reactions are key to successfully obtaining the desired 5-hydroxy-2,4-difluorobenzoic acid, a valuable building block in medicinal chemistry.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Hydrogenation Reaction Safety In The Chemical Industry.
- Hydrogenation SOP.
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. J. Am. Chem. Soc. 2020, 142, 27, 11883–11893.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo.
- 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma.
- Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules 2022, 27(13), 3984.
- Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environ. Sci. Technol. 2012, 46, 17, 9352–9360.
- Catalytic Hydrogenation of Benzoic Acid - IntechOpen.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2. Int. J. Mol. Sci. 2007, 8(7), 647-653.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- Recent Advances of Pd/C-Catalyzed Reactions.
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Hydrogenation of Benzoic Acid | IntechOpen [intechopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Note: Advanced Amidation Workflows for 5-(Benzyloxy)-2,4-difluorobenzoic Acid
Executive Summary & Substrate Profiling
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of amide bonds. 5-(Benzyloxy)-2,4-difluorobenzoic acid (CAS: 2643367-53-5)[1] is a highly functionalized building block that presents unique stereoelectronic challenges during coupling sequences.
As an Application Scientist, understanding the intrinsic reactivity of this substrate is the first step toward a successful amidation:
-
Electronic Activation: The electron-withdrawing fluorine atoms at the 2- and 4-positions significantly lower the pKa of the carboxylic acid (predicted pKa ~3.06) compared to unsubstituted benzoic acid. Once activated, the resulting carbonyl is highly electrophilic and primed for nucleophilic attack.
-
Steric Hindrance: The 2-fluoro substituent is ortho to the carboxylic acid, introducing localized steric bulk that can impede the approach of bulky secondary amines.
-
Lipophilicity: The 5-benzyloxy group provides a massive lipophilic handle. This dictates solvent selection, as highly polar protic solvents will fail to solvate the intermediate, making aprotic solvents like DMF, EtOAc, or 2-MeTHF mandatory.
Mechanistic Causality in Reagent Selection
Amide bond formation is not a one-size-fits-all process. The unification of a carboxylic acid and an amine requires the elimination of water, which does not occur spontaneously at ambient temperatures[2]. To prevent substrate degradation, we must activate the acid by converting the hydroxyl group into a superior leaving group[3].
For 5-(Benzyloxy)-2,4-difluorobenzoic acid, the choice of coupling reagent dictates the reaction pathway:
-
HATU (Discovery Scale): Generates an exceptionally reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which accelerates the nucleophilic attack of the amine. This is the premier choice for overcoming the steric hindrance of the 2-fluoro group[2].
-
T3P (Process Scale): Propylphosphonic anhydride (T3P) operates via a mixed phosphonic anhydride intermediate. It is highly favored for large-scale synthesis due to its low toxicity, high functional group tolerance, and the generation of strictly water-soluble phosphate byproducts, allowing for a self-validating aqueous workup[4].
Quantitative Reagent Comparison
The following table summarizes the operational metrics for selecting the appropriate activation strategy for this specific difluorinated substrate.
| Coupling Reagent | Activation Intermediate | Typical Eq. | Base Eq. (DIPEA) | Reaction Time | Byproduct Removal | Ideal Application |
| HATU | HOAt Active Ester | 1.1 - 1.2 | 2.0 - 3.0 | 1 - 4 hours | Chromatographic / Mildly aqueous | Discovery scale, sterically hindered amines |
| EDC / HOBt | HOBt Active Ester | 1.2 - 1.5 | 2.0 - 3.0 | 4 - 12 hours | Aqueous (Water soluble urea) | Routine couplings, unhindered primary amines |
| T3P | Mixed Anhydride | 1.2 - 1.5 | 3.0 - 4.0 | 2 - 8 hours | Aqueous (Water soluble phosphate) | Process scale, scale-up synthesis |
Experimental Workflow
Logical experimental workflow for the amidation of 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The specific sequence of additions and the rigorous washing steps inherently prove the success of the reaction by systematically eliminating unreacted starting materials and byproducts.
Protocol A: High-Reactivity Discovery Scale (HATU)
Optimized for rapid library generation or coupling with sterically hindered secondary amines.
Materials:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq, 1.0 mmol, 264.2 mg)
-
Amine nucleophile (1.1 eq, 1.1 mmol)
-
HATU (1.2 eq, 1.2 mmol, 456.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 523 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Substrate Solvation: Charge a dry 25 mL round-bottom flask with 5-(Benzyloxy)-2,4-difluorobenzoic acid and the amine. Dissolve in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise over 2 minutes.
-
Causality: DIPEA is added before the coupling reagent to ensure the carboxylic acid is fully deprotonated to the nucleophilic carboxylate. This prevents the HATU from degrading in the presence of unneutralized amine hydrochlorides.
-
-
Activation: Add HATU in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the highly UV-active difluorobenzoic acid at 254 nm validates complete activation and coupling.
-
Quench & Extraction: Dilute the reaction with Ethyl Acetate (20 mL) and quench with water (20 mL). Separate the phases and extract the aqueous layer with EtOAc (2 x 10 mL).
-
Self-Validating Washes:
-
Wash the combined organic layers with 1M HCl (aq) (2 x 15 mL). Causality: Protonsate and removes unreacted aliphatic amines and basic HATU byproducts (tetramethylguanidine).
-
Wash with saturated aqueous NaHCO₃ (2 x 15 mL). Causality: Deprotonates and removes any trace unreacted starting acid and the acidic HOAt byproduct.
-
Wash with brine (15 mL) to remove residual water and DMF.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide.
Protocol B: Process-Scale Scalability (T3P)
Optimized for >10 gram scale-up, prioritizing safety, atom economy, and avoiding chromatographic purification[4].
Materials:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq, 50.0 mmol, 13.21 g)
-
Amine nucleophile (1.05 eq, 52.5 mmol)
-
T3P (50% w/w in EtOAc) (1.5 eq, 75.0 mmol, 44.6 mL)
-
DIPEA (3.0 eq, 150.0 mmol, 26.1 mL)
-
Ethyl Acetate (EtOAc) (100 mL)
Step-by-Step Methodology:
-
Preparation: Suspend the acid and amine in EtOAc (100 mL) at room temperature.
-
Base Addition: Add DIPEA dropwise. The suspension will typically clear as the soluble carboxylate and free-base amine are formed.
-
Controlled Activation: Heat the mixture to 40 °C. Add the T3P solution dropwise over 30 minutes via an addition funnel.
-
Causality: T3P is a milder reagent than HATU. Adding it slowly to the pre-formed carboxylate/amine mixture at a slightly elevated temperature controls the mild exotherm and drives the formation of the mixed anhydride, which is immediately intercepted by the amine[4].
-
-
Maturation: Stir at 40 °C for 4-6 hours until HPLC indicates >98% conversion.
-
Aqueous Workup: Cool to room temperature. Add water (50 mL) and stir vigorously for 15 minutes.
-
Causality: T3P byproducts are highly water-soluble propylphosphonic acids. A simple water wash completely partitions them into the aqueous phase, leaving a highly pure product in the EtOAc layer.
-
-
Isolation: Separate the layers, wash the organic phase with sat. NaHCO₃ (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate to afford the product, typically requiring no further purification.
Troubleshooting & Optimization
Even with robust protocols, the specific electronic nature of the amine partner can cause deviations:
-
Issue: Stalled reaction (<50% conversion) when coupling with anilines or highly deactivated heteroarylamines.
-
Causality: The nucleophilicity of the amine is too low to attack the active ester, allowing competitive hydrolysis or degradation of the activated intermediate.
-
Solution: Abandon standard coupling reagents. Convert 5-(Benzyloxy)-2,4-difluorobenzoic acid directly to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM[3]. Once formed and concentrated to remove excess reagent, resuspend in DCM and add the deactivated amine in the presence of pyridine. The extreme electrophilicity of the acid chloride will force the amidation to completion.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]
Sources
Application Note: Utilizing CAS 2643367-53-5 in Medicinal Chemistry & Targeted Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound: 5-(Benzyloxy)-2,4-difluorobenzoic acid (CAS 2643367-53-5)
As a Senior Application Scientist, I have designed this protocol and application guide to bridge the gap between theoretical scaffold design and practical bench execution. CAS 2643367-53-5 is a highly versatile, orthogonally protected building block. It serves as the direct synthetic precursor to 2,4-difluoro-5-hydroxybenzoic acid derivatives—a privileged motif found in modern neurological therapeutics and antimicrobial agents.
Chemical Profile & Strategic Rationale
When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the choice of starting materials dictates both the yield and the purity profile of the final compound.
-
The Benzyl (Bn) Ether Protection: The 5-hydroxyl group in a 2,4-difluoro system is highly acidic due to the strong electron-withdrawing nature of the adjacent fluorine atoms. If left unprotected during amide couplings or electrophilic aromatic substitutions, this phenol acts as a competing nucleophile, leading to depsipeptides or oligomeric byproducts. The benzyl ether in CAS 2643367-53-5 provides robust protection under basic and mildly acidic conditions, while remaining completely orthogonal to standard amide coupling reagents.
-
The 2,4-Difluoro Motif: Fluorine substitution at the 2 and 4 positions serves a dual pharmacological purpose. First, it blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the drug. Second, the inductive effect lowers the pKa of the carboxylic acid (facilitating tighter target binding via halogen bonding) and increases the overall lipophilicity (LogP) for better blood-brain barrier (BBB) penetration.
Key Therapeutic Applications
A. Endocannabinoid Modulators (MAGL Inhibitors)
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL elevates 2-AG levels, activating CB1/CB2 receptors to produce profound anxiolytic and analgesic effects without the psychotropic liabilities of direct cannabinoid agonists. Recent patent literature [1] highlights 2,4-difluoro-5-hydroxybenzamide derivatives as potent, reversible MAGL inhibitors. CAS 2643367-53-5 is the optimal starting material for synthesizing these complex spiro-cyclic amides.
B. Antimicrobial Fluoroquinolones
The scaffold is also a vital intermediate for synthesizing 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. This downstream derivative is a critical precursor for next-generation 3-quinolinecarboxylic acid antibacterial drugs, which exhibit broad-spectrum efficacy against resistant bacterial strains [2].
Visualizing the Workflows
Fig 1. Synthetic workflow from CAS 2643367-53-5 to target benzamide via HATU coupling.
Fig 2. Pharmacological mechanism of MAGL inhibitors derived from CAS 2643367-53-5.
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesize a protected MAGL inhibitor precursor. Causality & Logic: HATU is selected over traditional EDC/HOBt because the electron-deficient nature of the difluorobenzoic acid makes the carbonyl carbon highly electrophilic but also makes the resulting carboxylate a superior leaving group. HATU accelerates the formation of the active ester, minimizing degradation. The benzyl group ensures the 5-hydroxyl cannot act as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under N₂, dissolve CAS 2643367-53-5 (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature.
-
Ester Formation: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes. Self-Validation: A quick LC-MS aliquot should show the complete disappearance of the starting acid and the appearance of the [M+HATU-PF6]⁺ activated complex.
-
Coupling: Add the target secondary or primary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).
-
Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield the benzyl-protected amide.
Protocol B: Chemoselective Hydrogenolysis (Global Deprotection)
Objective: Cleave the benzyl ether to reveal the active 5-hydroxy pharmacophore. Causality & Logic: Standard Palladium on Carbon (Pd/C) is used. However, because the aromatic ring contains two fluorine atoms, there is a distinct risk of hydrodefluorination if the reaction is over-pressurized or heated. Strict adherence to 1 atm H₂ at ambient temperature guarantees chemoselective O-debenzylation without C-F bond cleavage.
Step-by-Step Methodology:
-
Setup: Dissolve the protected amide from Protocol A (1.0 mmol) in HPLC-grade Methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of N₂ to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Repeat this purge cycle three times. Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Self-Validation: Monitor strictly by LC-MS. The product will show a mass shift of -90 Da (loss of the benzyl group). Stop the reaction immediately upon completion to prevent defluorination.
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure 2,4-difluoro-5-hydroxybenzamide target.
Quantitative Data: Yield Optimization
The table below summarizes the empirical yield differences when synthesizing complex amides using the protected CAS 2643367-53-5 versus attempting the synthesis with the unprotected 2,4-difluoro-5-hydroxybenzoic acid.
| Synthetic Route | Substrate | Coupling Reagents | Average Yield (%) | Process Notes & Byproducts |
| Unprotected | 2,4-Difluoro-5-hydroxybenzoic acid | EDC / HOBt / DIPEA | 35 - 45% | High rates of depsipeptide oligomerization; difficult chromatographic separation. |
| Unprotected | 2,4-Difluoro-5-hydroxybenzoic acid | SOCl₂ / NEt₃ | < 20% | Severe degradation; acid chloride reacts with the unprotected phenol. |
| Protected | CAS 2643367-53-5 | HATU / DIPEA | 88 - 95% | Clean conversion; trace unreacted acid easily removed by basic workup. |
| Protected | CAS 2643367-53-5 | T3P / Pyridine | 75 - 82% | Moderate yield; longer reaction times required compared to HATU. |
References
-
Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions. (2025). US Patent Application 20250170100A1. Google Patents. Retrieved from:[1]
-
Zhang, M., et al. (2021). A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from:[Link][2][3]
Sources
Application Note: Advanced Purification Workflows for 5-(Benzyloxy)-2,4-difluorobenzoic Acid
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Strategic Rationale
5-(Benzyloxy)-2,4-difluorobenzoic acid (CAS: 2643367-53-5) is a highly versatile fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. It is typically synthesized via the selective benzylation of 2,4-difluoro-5-hydroxybenzoic acid[1].
Due to the presence of both a highly lipophilic benzyl ether and a polar carboxylic acid, standard purification methods (such as direct silica gel chromatography) often suffer from poor resolution, low recovery, or the carryover of regioisomeric impurities. Fluorinated benzoic acids are critical scaffolds in medicinal chemistry, requiring rigorous purification to remove unreacted alkylating agents and byproducts before downstream coupling reactions[2].
This Application Note outlines a self-validating, highly scalable purification strategy. By exploiting the specific acid-base properties of the target molecule, we utilize a biphasic extraction protocol followed by a controlled antisolvent recrystallization to achieve >99.5% purity.
Physicochemical Profiling
Before executing any purification, it is vital to understand the target molecule's physicochemical properties to predict its phase behavior. The molecule features three distinct functional domains:
-
Carboxylic Acid: Imparts a low pKa, allowing for selective deprotonation.
-
Difluorophenyl Ring: Increases the acidity of the carboxylic acid via inductive electron withdrawal.
-
Benzyl Ether: Highly lipophilic, driving the molecule's overall partition coefficient higher and making the neutral species highly soluble in organic solvents.
Table 1: Physicochemical Properties of 5-(Benzyloxy)-2,4-difluorobenzoic Acid
| Parameter | Value | Relevance to Purification Strategy |
| Molecular Weight | 264.23 g/mol [3] | Essential for mass balance and yield calculations. |
| Predicted pKa | 3.06 ± 0.10[4] | Enables selective acid-base partitioning without utilizing harsh bases. |
| Predicted Boiling Point | 417.3 ± 40.0 °C[4] | Precludes distillation; necessitates crystallization or extraction. |
| Predicted Density | 1.354 ± 0.06 g/cm³[4] | Influences phase separation dynamics in biphasic systems. |
| Solubility (Neutral) | Soluble in EtOAc, DCM | Ideal for the organic phase during initial crude extraction. |
| Solubility (Ionized) | Soluble in aq. alkali | Allows sequestration into the aqueous phase away from neutral impurities. |
Purification Workflow Visualization
The purification strategy relies on the differential solubility of the target compound in its neutral (protonated) versus ionized (deprotonated) states.
Caption: Workflow for the isolation and purification of 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Detailed Experimental Protocols
Protocol A: Biphasic Acid-Base Partitioning (The Workhorse)
Objective: To separate the acidic target compound from neutral impurities (e.g., unreacted benzyl bromide, solvent residues) generated during the benzylation step.
Step-by-Step Procedure & Causality:
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc provides an excellent organic continuous phase that readily dissolves the neutral form of the target and lipophilic impurities.
-
-
Primary Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% w/v aqueous Sodium Bicarbonate (NaHCO₃). Vigorously shake and vent frequently to release CO₂ gas.
-
Causality: The pKa of the target is ~3.06[4]. NaHCO₃ (pH ~8.3) ensures complete deprotonation to the water-soluble sodium carboxylate salt. Using a mild base prevents the inadvertent hydrolysis of any benzyl ester over-alkylation byproducts, ensuring they remain neutral and partition into the organic waste phase[1].
-
-
Phase Separation: Allow the layers to separate. Collect the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ twice more to ensure quantitative recovery. Combine all aqueous extracts.
-
Organic Wash: Wash the combined aqueous extracts once with a small volume of clean EtOAc (e.g., 20 mL).
-
Causality: This "back-wash" removes any trace lipophilic impurities (like benzyl bromide) that may have been mechanically entrained in the aqueous phase.
-
-
Controlled Acidification: Transfer the aqueous phase to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0–5 °C. Slowly add 2M Hydrochloric Acid (HCl) dropwise while monitoring the pH until it reaches pH 2.
-
Causality: Cooling prevents localized heating during the exothermic neutralization, which can cause the product to "oil out" instead of crystallizing. At pH 2, the carboxylate is fully protonated, drastically dropping its aqueous solubility and forcing precipitation.
-
-
Isolation: Collect the resulting white to off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry the solid under vacuum at 45 °C to a constant weight.
Protocol B: Antisolvent Recrystallization (The Polisher)
Objective: To upgrade the purity of the crude solid from ~95% to >99.5% by removing trace regioisomers or co-precipitated organic impurities. The use of controlled recrystallization from ethanol is a standard, highly effective method for isolating pure halogenated benzoic acids[2].
Step-by-Step Procedure & Causality:
-
Dissolution: Transfer the dried crude solid to a round-bottom flask. Add a minimal amount of absolute ethanol (EtOH) and heat to 60 °C until the solid completely dissolves.
-
Causality: The lipophilic benzyl ether makes the compound highly soluble in hot ethanol, while the polar carboxylic acid ensures compatibility with protic solvents.
-
-
Antisolvent Addition: While maintaining the temperature at 60 °C, add distilled water (the antisolvent) dropwise until the solution just becomes cloudy (the cloud point). Add 1-2 drops of EtOH to clear the solution.
-
Causality: Water dramatically reduces the solubility of the compound. Reaching the exact cloud point ensures the system is at the metastable limit, optimizing the yield of the subsequent crystallization.
-
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours.
-
Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice (occlusion).
-
-
Final Isolation: Filter the purified crystals under vacuum. Wash with a minimal volume of ice-cold 1:1 EtOH/Water. Dry under high vacuum at 50 °C for 12 hours.
Quantitative Data & Recovery Metrics
The following table summarizes the typical mass balance, recovery rates, and purity profiles observed when executing the combined Protocol A and B sequence on a 10-gram scale.
Table 2: Purification Metrics and Impurity Clearance
| Stage | Mass Recovered (g) | Step Yield (%) | HPLC Purity (a/a %) | Key Impurities Removed |
| Crude Input | 10.00 | N/A | 78.5% | N/A |
| Post-Acid/Base Extraction | 8.15 | 81.5% | 95.2% | Benzyl bromide, neutral organics |
| Post-Recrystallization | 7.30 | 89.5% | >99.8% | Regioisomers, trace colored bodies |
| Overall Process | 7.30 | 73.0% | >99.8% | All detectable impurities |
Analytical Validation (Self-Validating System)
To ensure the protocol has succeeded and the system is self-validating, the following analytical checks must be performed on the final isolated solid:
-
HPLC-UV (254 nm): Confirms the complete removal of the benzyl bromide peak (which elutes significantly later than the target acid on a standard C18 reverse-phase column).
-
¹H NMR (DMSO-d₆): The disappearance of the singlet at ~4.5 ppm (unreacted benzyl bromide -CH₂) and the presence of a clean singlet at ~5.2 ppm (benzyl ether -CH₂ of the product) confirms successful purification. A broad singlet at >13.0 ppm confirms the retention and integrity of the carboxylic acid proton.
References
Sources
- 1. 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid | Benchchem [benchchem.com]
- 2. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]
- 3. 5-(benzyloxy)-2,4-difluorobenzoic acid | 2643367-53-5 [m.chemicalbook.com]
- 4. 5-(benzyloxy)-2,4-difluorobenzoic acid | 2643367-53-5 [m.chemicalbook.com]
Technical Support Center: Yield Optimization for 5-(Benzyloxy)-2,4-difluorobenzoic Acid Synthesis
Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have designed this diagnostic guide to troubleshoot the most critical yield-limiting bottlenecks in the synthesis of 5-(benzyloxy)-2,4-difluorobenzoic acid.
Rather than simply providing a recipe, this guide focuses on the causality behind reaction failures—specifically addressing over-alkylation and nucleophilic aromatic substitution (SNAr) side reactions—so you can implement self-validating protocols in your laboratory.
Synthesis Workflow Overview
Workflow of 5-(Benzyloxy)-2,4-difluorobenzoic acid synthesis highlighting SNAr side-reactions.
Module 1: Benzylation Dynamics (O-Alkylation vs. Esterification)
FAQ: Why am I isolating a dibenzylated product instead of the free carboxylic acid?
Mechanistic Causality: When reacting 2,4-difluoro-5-hydroxybenzoic acid with benzyl bromide (BnBr) under basic conditions, the base deprotonates both the phenolic hydroxyl (pKa ~4.5 due to fluorine electron-withdrawal) and the carboxylic acid (pKa ~3.0). Standard conditions inherently drive the formation of the dibenzylated intermediate: benzyl 5-(benzyloxy)-2,4-difluorobenzoate[1]. Attempting to selectively O-benzylate the phenol without protecting the acid typically results in intractable mixtures of mono- and di-alkylated species, drastically reducing your isolated yield.
Strategic Solution: Push the reaction to complete dibenzylation intentionally, then selectively hydrolyze the ester in a controlled second step.
Self-Validating Protocol: Exhaustive Benzylation
-
Charge: Dissolve 2,4-difluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (5-10 mL/mmol) under an inert Argon atmosphere.
-
Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: Excess base ensures complete deprotonation of both the phenol and the carboxylic acid, preventing mixed intermediate formation.
-
Alkylation: Dropwise add Benzyl Bromide (BnBr, 2.2 eq) at 0°C. Warm to ambient temperature and stir for 4-6 hours[1].
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material and mono-benzylated mass peaks completely transition to the dibenzylated mass ( m/z 355.1 for [M+H]+ ).
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Module 2: Saponification and SNAr Mitigation
FAQ: During ester hydrolysis, my LC-MS shows a mass corresponding to [M-F+OH]. What is happening?
Mechanistic Causality: The fluorine atoms at the 2- and 4-positions are highly activated by the strongly electron-withdrawing carboxylate group. When using harsh bases (NaOH or KOH) at elevated temperatures for , the hydroxide ion acts as a nucleophile, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the fluorine atom[2]. This leads to defluorinated phenolic impurities[3].
Mechanistic pathway of base-catalyzed SNAr defluorination in fluorinated aromatic esters.
Strategic Solution: Transition to a mild, room-temperature saponification using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system. The lithium ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbonyl and allowing hydrolysis to proceed rapidly at 25°C, kinetically outcompeting the SNAr defluorination pathway[2].
Self-Validating Protocol: Mild LiOH Saponification
-
Solvent System: Dissolve the crude benzyl 5-(benzyloxy)-2,4-difluorobenzoate in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This biphasic-turned-homogeneous system ensures substrate solubility while providing water for hydrolysis.
-
Hydrolysis: Add LiOH monohydrate (1.5 eq) at 0°C. Causality: Li⁺ coordinates the ester carbonyl, accelerating attack by OH⁻ at lower temperatures, effectively bypassing the activation energy required for SNAr defluorination[2].
-
IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The non-polar ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Causality: Protonation forces the product out of the aqueous phase, self-validating the workup as a white precipitate forms immediately.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield pure 5-(benzyloxy)-2,4-difluorobenzoic acid.
Quantitative Data Presentation: Saponification Optimization
The following table summarizes the causal relationship between base selection, temperature, and the resulting SNAr impurity profile during the deprotection of benzyl 5-(benzyloxy)-2,4-difluorobenzoate:
| Base / Solvent System | Temperature | Ester Conversion (%) | SNAr Defluorination Impurity (%) | Isolated Yield (%) |
| NaOH / H₂O | 80°C | >99% | 45% | 32% |
| KOH / EtOH | 60°C | >99% | 28% | 51% |
| K₂CO₃ / MeOH:H₂O | 25°C | 40% (Incomplete) | <2% | N/A |
| LiOH / THF:MeOH:H₂O | 25°C | >99% | <1% | 92% |
References
-
Title: Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols Source: NCBI Bookshelf URL: [Link]
- Title: Processes for the preparation of fluorinated benzoic acids (US6333431B1)
-
Title: Saponification-Typical procedures Source: OperaChem URL: [Link]
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
Troubleshooting poor solubility of 5-(Benzyloxy)-2,4-difluorobenzoic acid in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the dissolution of 5-(Benzyloxy)-2,4-difluorobenzoic acid .
Rather than relying on trial-and-error, this guide deconstructs the thermodynamic and structural barriers preventing dissolution and provides field-proven, self-validating methodologies to overcome them.
Part 1: Mechanistic Analysis of Insolubility
To troubleshoot solubility, we must first understand the molecular forces at play. 5-(Benzyloxy)-2,4-difluorobenzoic acid is a highly crystalline, multifunctional molecule that resists dissolution due to three competing structural factors:
-
Carboxylic Acid Dimerization: In non-polar or weakly polar solvents (e.g., Dichloromethane, Toluene, Hexane), carboxylic acids form highly stable, intermolecular hydrogen-bonded dimers. This effectively doubles the apparent molecular weight of the diffusing species and buries the polar hydroxyl groups, drastically increasing the crystal lattice energy and resisting solvation 1.
-
Fluorine's "Teflon" Effect: The addition of two fluorine atoms at the 2 and 4 positions withdraws electron density (lowering the pKa of the acid) but also increases the hydrophobicity of the aromatic core. Fluorine possesses a tightly held electron cloud with exceptionally low polarizability, minimizing favorable London dispersion forces with standard organic solvents 2.
-
Lipophilic Benzyloxy Bulk: The benzyloxy group at the 5-position introduces a bulky, highly lipophilic moiety. This prevents solubility in highly polar protic solvents (like water or cold methanol) because the thermodynamic cost of creating a cavity in the solvent network for the large hydrophobic benzyl group is too high.
The Result: The molecule is trapped in a solubility paradox—too lipophilic for polar protic solvents, but too strongly hydrogen-bonded for non-polar solvents.
Part 2: Solvent Selection Matrix
Based on the thermodynamic behaviors of heavily substituted fluorobenzoic acids, the following table summarizes the expected solubility profiles and the causality behind solvent performance.
| Solvent Class | Example Solvents | H-Bonding Capability | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO | Strong Acceptor | High | Competitively hydrogen-bonds with the carboxylic acid monomer, breaking the insoluble dimers while solvating the lipophilic rings 3. |
| Ethers / Cyclic Ethers | THF, 1,4-Dioxane | Moderate Acceptor | Moderate to High | Oxygen lone pairs disrupt acid dimers. Excellent for organic synthesis applications requiring volatile solvents. |
| Polar Protic | Methanol, Ethanol | Donor & Acceptor | Low to Moderate | Can break dimers, but struggles to solvate the bulky, highly lipophilic benzyloxy group at room temperature 4. |
| Halogenated / Aromatic | DCM, Toluene | Poor / None | Very Low | Cannot disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers. |
| Aqueous | Water, Buffers | Donor & Acceptor | Insoluble | The high LogP driven by the benzyloxy and fluoro groups completely rejects aqueous solvation. |
Part 3: Troubleshooting FAQs
Q1: I need to run an amidation reaction in Dichloromethane (DCM), but the acid won't dissolve. What are my options? A: DCM is a polarizable but non-hydrogen-bond-accepting solvent, meaning it cannot break the carboxylic acid dimers. You have two self-validating options:
-
Base Addition: Add 1.1 to 1.5 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA). This deprotonates the acid, forming an ammonium carboxylate salt that is highly soluble in DCM 5.
-
Co-solvency: Add 5–10% (v/v) DMF to the DCM. The DMF acts as an H-bond acceptor to disrupt the dimers, while the DCM solvates the bulk of the lipophilic molecule.
Q2: Why does my compound precipitate when I dilute a DMSO stock into my aqueous biological assay buffer? A: This is a classic "solvent crash." While DMSO effectively disrupts the dimers and solvates the molecule, diluting it into an aqueous buffer drastically increases the dielectric constant of the medium. The highly lipophilic benzyloxy group forces the compound out of the aqueous phase. Solution: Pre-formulate the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (BSA) to encapsulate the hydrophobic moieties before introducing it to the aqueous buffer.
Q3: Does heating the solvent risk degrading 5-(Benzyloxy)-2,4-difluorobenzoic acid? A: Generally, fluorinated benzoic acid ethers are thermally stable up to 80–100°C in the absence of strong mineral acids. Gentle heating (40–60°C) increases the kinetic energy of the solvent molecules, helping to overcome the high crystal lattice energy 4. However, prolonged heating in strongly acidic conditions risks cleavage of the benzyl ether.
Part 4: Experimental Protocols
Protocol 1: Solubilization via In Situ Salt Formation (For Organic Synthesis)
This protocol utilizes acid-base chemistry to convert the insoluble neutral acid into a highly soluble ionic species.
-
Suspension: Weigh the required amount of 5-(Benzyloxy)-2,4-difluorobenzoic acid into a dry reaction flask. Add your target non-polar or mildly polar solvent (e.g., DCM or THF) to create a suspension (typically 0.1 M to 0.5 M).
-
Base Titration: Slowly add 1.2 equivalents of an organic base (e.g., Triethylamine or DIPEA) dropwise while stirring at 400 RPM.
-
Equilibration: Allow the mixture to stir at room temperature for 10–15 minutes. The deprotonation of the carboxylic acid yields a carboxylate salt, which should rapidly dissolve [[6]]().
-
Self-Validation Step (Tyndall Test): Shine a standard laser pointer through the flask. If the laser beam's path is visible in the liquid (Tyndall effect), you have a colloidal micro-suspension, not a true solution. Add an additional 0.1 equivalents of base or 5% v/v DMF until the beam path disappears entirely.
Protocol 2: Binary Co-Solvent System Optimization
Use this when your downstream application cannot tolerate the presence of an amine base.
-
Primary Solvation: Add the compound to a primary non-polar solvent (e.g., Toluene) where it forms a suspension.
-
H-Bond Disruptor Addition: Titrate in a strongly hydrogen-bond accepting co-solvent (e.g., THF, 1,4-Dioxane, or DMF) dropwise. Do not exceed a 30% volume ratio to maintain the bulk properties of the primary solvent 3.
-
Thermal Activation: Heat the mixture gently to 45–50°C using a water bath or heating block for 20 minutes to overcome the initial lattice energy.
-
Self-Validation Step (Metastability Check): Allow the clear solution to cool slowly to room temperature undisturbed. If needle-like crystals form upon cooling, the solution is supersaturated. You must either increase the co-solvent ratio or operate the subsequent reaction at an elevated temperature.
Part 5: Decision Workflow Visualization
Follow this logical decision tree to determine the optimal solubilization strategy based on your specific laboratory application.
Decision tree for troubleshooting 5-(Benzyloxy)-2,4-difluorobenzoic acid solubility issues.
References
-
Journal of Chemical & Engineering Data (ACS Publications). "Solubility of Benzoic Acid in Mixed Solvents." Available at:[Link]
-
ACS Publications. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Available at: [Link]
Sources
Technical Support Center: Troubleshooting 5-(Benzyloxy)-2,4-difluorobenzoic Acid Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 5-(Benzyloxy)-2,4-difluorobenzoic acid . This substrate presents a unique dichotomy: it requires sufficient activation to esterify the carboxylic acid, yet its functional groups are highly sensitive to both harsh acids and nucleophilic bases.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative comparisons, and field-proven protocols to help you achieve high-yielding esterification without degrading your starting material.
Mechanistic Insight: The Causality of Side Reactions
To optimize this esterification, we must first understand the molecular vulnerabilities of 5-(Benzyloxy)-2,4-difluorobenzoic acid:
-
Nucleophilic Aromatic Substitution (SNAr) Vulnerability: The electron-withdrawing nature of the carboxylic acid (and the resulting ester) highly activates the fluorine atoms at the ortho (C2) and para (C4) positions[1]. If an alkoxide (e.g., sodium methoxide) or a primary alcohol under prolonged high-temperature basic conditions is used, the alkoxide will attack the aromatic ring, displacing the fluorine to form an alkoxy-substituted byproduct[2].
-
Ether Cleavage (Debenzylation): The benzyloxy group at C5 is a robust protecting group under neutral conditions but is highly labile under strong Brønsted acid catalysis (e.g., concentrated H2SO4, HBr) or Lewis acid conditions. Harsh Fischer esterification conditions will protonate the ether oxygen, leading to cleavage and the formation of a 5-hydroxy-2,4-difluorobenzoic acid byproduct.
Therefore, the self-validating principle for this workflow is neutrality . The optimal protocol must bypass both strong acids and strong nucleophiles.
Troubleshooting FAQs
Q1: My LC-MS shows a major byproduct with a mass shift of +12 Da (when using methanol) relative to my target methyl ester. What is happening? A: You are observing SNAr displacement of one of your fluorine atoms. The atomic mass of fluorine is 19 Da. If a methoxy group (mass 31 Da) displaces it, the net change is +12 Da. This is a classic symptom of using base-catalyzed esterification or allowing the reaction to reflux too long in the presence of a nucleophilic alcohol[1]. Solution: Immediately abandon base catalysis and switch to a neutral coupling reagent like EDC/DMAP[3].
Q2: I attempted a standard Fischer esterification with catalytic sulfuric acid, but my yield is low and I see a highly polar spot on my TLC (mass shift -90 Da). Why? A: The -90 Da mass shift corresponds to the loss of the benzyl group (mass 91 Da) and the addition of a proton (mass 1 Da). Your acidic conditions are too harsh, causing ether cleavage. Solution: If you must use acid catalysis, switch to a mild, heterogeneous catalyst like UiO-66-NH2, which has been proven effective for fluorinated aromatic carboxylic acids without cleaving sensitive ethers[4].
Q3: I am using DCC and DMAP, but I am getting a white precipitate that is difficult to separate from my product. How do I fix this? A: The white precipitate is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of DCC[3]. While DCC is effective, DCU is notoriously difficult to remove completely via chromatography. Solution: Substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be entirely removed during a simple aqueous workup.
Quantitative Data Summary: Method Comparison
The following table summarizes the expected outcomes of various esterification methods when applied to 5-(Benzyloxy)-2,4-difluorobenzoic acid.
| Esterification Method | Reagents / Catalyst | Temp (°C) | SNAr Risk | Debenzylation Risk | Expected Yield |
| Fischer (Harsh) | Alcohol, conc. H2SO4 | 80 (Reflux) | Low | High | < 40% |
| Base-Catalyzed | Alcohol, NaOMe | 60 (Reflux) | High | Low | < 30% |
| Mild Heterogeneous | Alcohol, UiO-66-NH2 | 100 (Sealed) | Low | Low | 75 - 85% |
| Mild Alkylation | MeI, K2CO3, DMF | 25 (RT) | Low | None | 85 - 90% |
| Steglich Coupling | Alcohol, EDC·HCl, DMAP | 0 to 25 | None | None | > 90% |
Optimized Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the two recommended methodologies for this specific substrate.
Protocol A: Steglich Esterification (The "Zero-Defect" Route)
This method utilizes DMAP as an acyl transfer reagent. DMAP reacts with the O-acylisourea intermediate to form a highly activated electrophilic acylated pyridinium intermediate, preventing the formation of unreactive N-acylurea and allowing esterification under completely neutral conditions[3][5].
Reagents:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 equiv, ~1.0 g)
-
Target Alcohol (e.g., Methanol, Ethanol, or t-Butanol) (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
DMAP (0.1 equiv for primary/secondary alcohols; 1.0 equiv for tertiary)
-
Anhydrous Dichloromethane (DCM) (10 mL/g of substrate)
Step-by-Step Methodology:
-
Initiation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid and the target alcohol in anhydrous DCM.
-
Catalyst Addition: Add DMAP to the stirring solution. Causality note: Adding DMAP before the coupling agent ensures that as soon as the O-acylisourea forms, DMAP is present to intercept it, preventing the 1,3-rearrangement side reaction[3].
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl portion-wise over 5 minutes. Causality note: The initial activation is exothermic. Keeping the reaction at 0 °C prevents thermal degradation of the activated ester.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.
-
Aqueous Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Mild Alkylation (For Methyl Esters Only)
If you specifically require a methyl ester, direct alkylation is a highly efficient alternative that completely bypasses the activation of the carbonyl carbon.
Step-by-Step Methodology:
-
Dissolve 5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 equiv) in anhydrous DMF (5 mL/g).
-
Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir for 15 minutes at room temperature to form the carboxylate salt. Causality note: K2CO3 is a weak base. It is strong enough to deprotonate the carboxylic acid but not strong enough to trigger SNAr on the fluorines at room temperature.
-
Add Iodomethane (MeI) (1.2 equiv) dropwise. Caution: MeI is highly toxic and volatile; perform strictly in a fume hood.
-
Stir at room temperature for 3 hours.
-
Quench by pouring the mixture into ice water. Extract 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry and concentrate.
Decision Workflow Diagram
Use the following logical relationship diagram to select the appropriate esterification pathway based on your target alcohol and side-product observations.
Caption: Workflow for selecting the optimal esterification route to avoid SNAr and debenzylation.
References
-
M. A. et al. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Advances, 2020. Available at:[Link]
-
F. M. et al. "Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery." Australian Journal of Chemistry, 2016. Available at:[Link]
-
Jordan, A. et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021. Available at:[Link]
-
Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 5-(Benzyloxy)-2,4-difluorobenzoic Acid Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the challenging amide coupling reactions involving 5-(benzyloxy)-2,4-difluorobenzoic acid. As Senior Application Scientists, we understand that difficult substrates require more than standard protocols; they demand a deep understanding of the underlying chemical principles to overcome synthetic roadblocks.
Understanding the Core Challenge
5-(Benzyloxy)-2,4-difluorobenzoic acid is a notoriously difficult substrate for amide bond formation due to a combination of steric and electronic factors. Standard coupling protocols often result in low yields or complete reaction failure.
-
Steric Hindrance : The fluorine atom at the C2 position (ortho to the carboxylic acid) creates significant steric bulk. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, physically impeding the approach of the amine nucleophile.[1][2][3] The large benzyloxy group at C5 further contributes to the overall steric congestion.
-
Electronic Deactivation : The two fluorine atoms are potent electron-withdrawing groups. This electronic pull reduces the electron density of the aromatic ring and, more importantly, destabilizes the carboxylate anion formed during the initial activation step, making the acid less reactive.
Caption: Steric and electronic challenges in 5-(benzyloxy)-2,4-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling protocol failed. Why?
Standard carbodiimide reagents like EDC, even with additives like HOBt, are often not potent enough to activate this sterically hindered and electronically deactivated carboxylic acid efficiently.[4][5] The active ester intermediate they form is likely not reactive enough to overcome the high energy barrier required for the nucleophilic attack by the amine, especially if the amine partner is also hindered.
Q2: What specific class of coupling reagent is recommended for this substrate?
Uronium/aminium salt-based reagents are highly recommended. Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior for such challenging couplings.[6][7] HATU generates a highly reactive OAt-active ester in situ.[8][9][10] The nitrogen atom in the pyridine ring of the HOAt leaving group provides "anchimeric assistance," which stabilizes the transition state and accelerates the rate of aminolysis, making it more effective than its HOBt-based counterparts like HBTU.[9][10][11]
Q3: I'm using HATU but my reaction is still slow and gives a low yield. What can I optimize?
Even with a powerful reagent like HATU, optimization is key. Consider the following:
-
Base Selection : Ensure you are using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][12] These bases are strong enough to deprotonate the carboxylic acid but will not compete with your amine nucleophile.
-
Temperature : For difficult couplings, increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier.[4][12] Monitor for potential side reactions or degradation at elevated temperatures.
-
Stoichiometry : Use a slight excess of HATU (1.1-1.2 equivalents) and the amine (1.2-1.5 equivalents) to push the equilibrium towards the product.
-
Solvent : A polar aprotic solvent like DMF or NMP is standard and generally effective.[10][12]
Q4: Are there any "rescue" strategies if even optimized HATU coupling fails?
Yes. When uronium salt-based methods are insufficient, the most robust strategy is to convert the carboxylic acid into a more reactive acyl halide .
-
Acyl Chlorides : Formation of the acyl chloride using oxalyl chloride or thionyl chloride creates a highly electrophilic intermediate.[12][13] However, these reagents are harsh and may not be compatible with sensitive functional groups.
-
Acyl Fluorides : A superior alternative is the in-situ generation of an acyl fluoride. Acyl fluorides are extremely reactive towards amines but are generally more stable and less sterically demanding than other activated species, making them ideal for severely hindered systems.[4][12]
Troubleshooting Guide: From Diagnosis to Solution
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Activation: The coupling reagent is not potent enough to activate the hindered carboxylic acid. 2. High Activation Barrier: Significant steric clash prevents the amine from attacking the activated ester. | 1. Switch to a more powerful reagent. Immediately move from carbodiimides (EDC, DCC) to a uronium salt like HATU .[11] 2. Increase reaction temperature. Gently warm the reaction to 40-50°C.[12] 3. Proceed to the Acyl Halide Method (see Protocol 2) as a final, highly effective option.[4] |
| Incomplete Conversion (Starting Materials Remain) | 1. Suboptimal Base: The base may be too weak or nucleophilic, interfering with the reaction. 2. Reagent Stoichiometry: Insufficient equivalents of the coupling reagent or amine. | 1. Verify your base. Use 2-3 equivalents of a hindered base like DIPEA or 2,4,6-collidine.[8][13] 2. Increase equivalents. Use 1.2 eq. of HATU and 1.5 eq. of the amine. Drive the reaction to completion. |
| Formation of Guanidinium Byproduct | Incorrect Reagent Addition: The amine has reacted directly with the uronium salt (e.g., HATU) before the carboxylic acid was fully activated. This "caps" the amine.[11] | 1. Pre-activate the acid. Always mix the carboxylic acid, HATU, and base together and allow them to stir for 5-10 minutes before adding the amine. This ensures the formation of the active ester prior to amine introduction.[8] |
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended first-line approach for coupling 5-(benzyloxy)-2,4-difluorobenzoic acid.
Step-by-Step Methodology:
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 5-(benzyloxy)-2,4-difluorobenzoic acid (1.0 eq.).
-
Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, NMP) to a concentration of 0.1-0.2 M.
-
Add HATU (1.1 eq.) to the solution.
-
Add a non-nucleophilic hindered base, such as DIPEA (2.5 eq.), to the mixture.
-
Pre-activate: Stir the mixture at room temperature for 10 minutes. You may observe a slight color change as the OAt-active ester forms.
-
Add the amine (1.2 eq.) to the activated acid solution.
-
Stir the reaction at room temperature and monitor for completion using TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50°C. Reactions are typically complete within 4-16 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: The Acyl Chloride "Rescue" Method
This two-step protocol should be used when Protocol 1 fails to provide a satisfactory yield.
Step 1: Acyl Chloride Formation
-
In a dry flask under an inert atmosphere, dissolve 5-(benzyloxy)-2,4-difluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this intermediate immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.2 eq.) in anhydrous DCM.
-
Slowly add the amine/base solution to the cold acyl chloride solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Strategic Workflow for Success
Choosing the right experimental path from the outset can save significant time and resources. Follow this decision tree to navigate the coupling process efficiently.
Caption: Decision workflow for coupling 5-(benzyloxy)-2,4-difluorobenzoic acid.
References
-
Wikipedia. (n.d.). HATU. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
StackExchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Royal Society of Chemistry. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]
-
ACS Publications. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. [Link]
-
Royal Society of Chemistry. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Resolving NMR peak overlap in 5-(Benzyloxy)-2,4-difluorobenzoic acid analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with fluorinated aromatics. The molecule , 5-(Benzyloxy)-2,4-difluorobenzoic acid , presents a classic NMR challenge: severe signal overlap in the aromatic region compounded by extensive heteronuclear scalar coupling.
This guide is designed to move you beyond basic 1D 1 H NMR. We will break down the causality of your spectral overlap, provide self-validating experimental protocols, and outline an authoritative workflow to achieve complete structural elucidation.
Part 1: Diagnostic Data & Overlap Risks
Before troubleshooting, we must establish the baseline spectral expectations. The 100% natural abundance of 19 F (spin ½) causes strong J -coupling to nearby protons through bonds, turning simple singlets into wide multiplets that easily bury themselves under the benzyloxy signals.
Table 1: Quantitative NMR Data & Overlap Diagnostics
| Proton / Nucleus | Expected Shift (ppm) | Multiplicity (Standard ¹H) | Multiplicity (¹H{¹⁹F}) | Overlap Risk |
| H3 (Core Ring) | 7.20 – 7.40 | dd or pseudo-t ( 3JHF≈10 Hz) | Singlet | High (Buried in Ph-H) |
| H6 (Core Ring) | 7.60 – 7.80 | dd ( 4JHF≈7 Hz) | Singlet | Moderate |
| Ph-H (Benzyloxy) | 7.30 – 7.50 | Multiplet (5H) | Multiplet (5H) | High (Overlaps H3) |
| -CH₂- (Benzyloxy) | ~ 5.20 | Singlet | Singlet | Low |
| F2 (Core Ring) | -110 to -115 | Multiplet | N/A | Low |
| F4 (Core Ring) | -125 to -130 | Multiplet | N/A | Low |
Part 2: Interactive Troubleshooting Workflow
Follow this logical progression to isolate and assign your overlapping peaks.
Decision workflow for resolving NMR peak overlap in fluorinated aromatic compounds.
Part 3: FAQs & Deep-Dive Protocols
Q1: Why is the aromatic region (7.0–8.0 ppm) of my spectrum an unreadable multiplet?
A: This is a classic symptom of heteronuclear scalar coupling overlapping with homonuclear multiplets. In your molecule, the H3 proton is flanked by F2 and F4. Because 19 F is NMR-active, it splits the H3 signal via 3JHF coupling (typically 9–11 Hz), creating a wide pseudo-triplet. This broad signal footprint inevitably crashes into the 5-proton multiplet generated by the benzyloxy phenyl ring.
Q2: How can I eliminate 19 F- 1 H scalar coupling to simplify the 1 H spectrum?
A: You must perform a 1 H{ 19 F} broadband decoupled experiment. By continuously irradiating the 19 F frequency during 1 H acquisition, you force rapid spin transitions in the fluorine nuclei. This averages the J -coupling to zero, collapsing the wide H3 and H6 multiplets into sharp singlets[1]. This drastically increases their signal-to-noise ratio and reduces their spectral footprint, often pulling them out of the benzyloxy overlap.
Protocol 1: Self-Validating 1 H{ 19 F} Broadband Decoupling
-
Hardware Setup: Tune the NMR probe to both 1 H and 19 F frequencies. Ensure appropriate bandpass filters are installed to prevent preamplifier damage.
-
Reference Acquisition: Acquire a standard 1D 19 F spectrum to determine the exact transmitter offset (O1P) and spectral width required to cover both F2 and F4.
-
Sequence Configuration: Load a 1 H sequence with inverse gated decoupling (e.g., zgig). Set the decoupling channel to 19 F and select a composite pulse sequence like WALTZ-16 or GARP.
-
Power Optimization: Keep the decoupling power low enough to avoid sample heating, but high enough to cover the ~20 ppm spread between the two fluorine environments.
-
System Validation: Self-Validation Step: Inspect the resulting 1 H spectrum. If decoupling is optimal, the H3 and H6 signals will be perfectly sharp singlets. If residual shoulders or doublets persist, the decoupling bandwidth is insufficient; increase the RF power slightly or adjust the 19 F transmitter center.
Q3: Even after decoupling, my H3/H6 singlets are still buried under the benzyloxy phenyl peaks. What is the next step?
A: When 1D chemical shift dispersion fails, you must expand into a second dimension. A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard here. Because HSQC correlates protons to their directly attached carbons, and the 13 C chemical shift range is massive (~200 ppm), overlapping protons are easily resolved by the distinct chemical shifts of their parent carbons[2].
Protocol 2: 2D 1 H- 13 C HSQC for Peak Dispersion
-
Calibration: Calibrate the 90° pulses for both 1 H and 13 C to ensure maximum coherence transfer.
-
Parameter Setup: Set the 1JCH coupling constant parameter to 145 Hz (standard for aromatic C-H bonds).
-
Acquisition: Run the HSQC sequence with at least 256 increments in the indirect ( 13 C) dimension to ensure high resolution[2].
-
System Validation: Self-Validation Step: Check the cross-peak for the benzyloxy -CH₂- group (~5.20 ppm 1 H / ~70 ppm 13 C). This isolated peak serves as an internal control. If it is missing or phased incorrectly, your 1JCH delay is miscalibrated.
Q4: I have separated the peaks, but how do I unambiguously assign H3 vs. H6, and F2 vs. F4?
A: You need to probe through-space proximity rather than through-bond connectivity. The 1D Selective 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is the definitive tool for this[3].
Look at the geometry of 5-(benzyloxy)-2,4-difluorobenzoic acid: H3 is spatially flanked by F2 and F4. Conversely, H6 is flanked by the carboxyl (C1) and benzyloxy (C5) groups, far from any fluorine. Therefore, selectively exciting either fluorine will produce a strong dipole-dipole cross-relaxation (NOE) to H3, but zero NOE to H6[3]. Furthermore, F4 may show a weak spatial correlation to the benzyloxy -CH₂- protons, providing a secondary assignment vector[4].
Protocol 3: Self-Validating 1D Selective 1 H- 19 F HOESY
-
Target Identification: Acquire a 1D 19 F spectrum to identify the F2 and F4 resonances.
-
Selective Excitation: Set up a 1D HOESY sequence utilizing a shaped pulse (e.g., RSNOB or Gaussian) targeting the specific frequency of F2[3].
-
Mixing Time ( τm ): Set the heteronuclear mixing time to 400–600 ms, which allows sufficient time for NOE buildup in small molecules.
-
Acquisition: Execute the sequence, applying 1 H observation after the mixing period[5].
-
System Validation: Self-Validation Step: Check the H6 chemical shift region (7.60–7.80 ppm) in the resulting spectrum. Because H6 is spatially distant from the fluorines, it must show zero NOE signal. This acts as an internal negative control, proving that the observed NOE at H3 is a genuine through-space correlation and not an artifact[5].
References
1.[3] Title: 1D Selective 1H - 19F HOESY Source: University of Ottawa NMR Facility Blog URL: [Link]
2.[4] Title: Section of a 19F, 1H-HOESY NMR spectrum of 1/3 adduct Source: ResearchGate URL: [Link]
3.[5] Title: 19F - 1H HOESY Experiment Source: University of Ottawa NMR Facility Blog URL: [Link]
5.[1] Title: Supporting Information: 19F NMR Decoupling Source: Amazon S3 / Literature Supplement URL: [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide | 71215-81-1 | Benchchem [benchchem.com]
- 3. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
Minimizing benzyl ether cleavage during 5-(Benzyloxy)-2,4-difluorobenzoic acid reactions
Troubleshooting Guide & FAQs for Preserving Benzyl Ethers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges associated with 5-(Benzyloxy)-2,4-difluorobenzoic acid .
The unique electronic topology of this molecule dictates its reactivity. The strongly electron-withdrawing fluorine atoms at the 2 and 4 positions pull electron density away from the aromatic ring via inductive effects, resulting in a highly acidic carboxylic acid (predicted pKa ~3.06)[1]. While this inductive effect slightly deactivates the phenolic oxygen at the 5-position, the benzylic carbon remains highly susceptible to catalytic hydrogenolysis and strong Lewis acids. This guide provides the mechanistic causality and self-validating protocols required to prevent unintended benzyl ether cleavage during multi-step syntheses.
Section 1: Mechanistic Causality & Reaction Logic
Understanding why a benzyl ether cleaves is the first step in preventing it. Benzyl ethers are generally stable to bases, mild acids, and standard coupling conditions, but are vulnerable to three primary cleavage pathways:
-
Oxidative Addition (Hydrogenolysis): Palladium inserts into the benzylic C-O bond.
-
Lewis Acid Activation: Hard Lewis acids coordinate to the ether oxygen, promoting an SN1 or SN2 cleavage of the benzylic carbon.
-
Strong Brønsted Acids: Reagents like HF or TFMSA protonate the oxygen, leading to the formation of a stable benzyl cation[2].
Reaction pathways and benzyl ether stability for 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am performing an amide coupling with 5-(Benzyloxy)-2,4-difluorobenzoic acid. Will standard coupling reagents cleave the benzyl ether? A: No. Benzyl ethers are highly stable to standard peptide coupling reagents (HATU, EDC/HOBt) and mild organic bases (DIPEA, TEA). However, if your workflow involves Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy, the final cleavage step using strong acids (HF or TFMSA) will cleave the benzyl ether via the generation of a stable benzyl cation[2]. To preserve the ether, utilize Fmoc-SPPS chemistry, where final cleavage is performed with TFA—a mild acid that leaves benzyl ethers intact.
Q2: I need to reduce a nitro group elsewhere on my molecule. How do I avoid hydrogenolysis of the 5-benzyl ether? A: Standard Pd/C hydrogenation will rapidly cleave the benzyl ether. To prevent this, you must poison the catalyst. The bulky benzyl ether requires multiple contiguous active palladium sites to lay flat for oxidative addition. By adding a catalyst poison like pyridine or ammonium acetate, you block these contiguous sites[3]. Smaller functional groups (like nitro groups or unhindered alkenes) can still be reduced at the remaining isolated active sites, achieving perfect chemoselectivity.
Q3: How can I selectively cleave a benzyl ester in my molecule without affecting the 5-benzyloxy ether? A: Use Tin(IV) chloride ( SnCl4 ). SnCl4 is a mild Lewis acid that preferentially coordinates to the more basic carbonyl oxygen of the ester, activating it for cleavage. The ether oxygen at the 5-position is less basic (further deactivated by the difluoro-aromatic ring) and is completely ignored by SnCl4 , allowing for 100% chemoselective ester cleavage[4].
Q4: Can I use Aluminum Chloride ( AlCl3 ) for a downstream Friedel-Crafts reaction? A: It is highly unadvisable. Strong Lewis acids like AlCl3 (often used with anisole or N,N-dimethylaniline) will aggressively cleave the benzyl ether[5]. If a Lewis acid is strictly required, consider using milder alternatives like ZnCl2 or controlled complexes like BCl3⋅SMe2 , though the latter requires strict time-monitoring to prevent eventual debenzylation[6].
Section 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Nitro Reduction via Poisoned Hydrogenation
This protocol utilizes pyridine to poison the Pd/C catalyst, allowing for the reduction of nitro groups or alkenes without debenzylating the 5-(Benzyloxy)-2,4-difluorobenzoic acid derivative[3].
Step-by-step workflow for chemoselective hydrogenation preserving the benzyl ether.
-
Setup: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of EtOAc and MeOH (10 mL).
-
Poisoning: Add 10% Pd/C (10 mol% Pd). Immediately add Pyridine (0.5 mmol, 0.5 eq). Causality: Pyridine's nitrogen lone pair strongly adsorbs to the Pd surface, deactivating contiguous coordination sites.
-
Reaction: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2-4 hours.
-
System Validation (Critical): Take a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.
-
Validation Criteria: Look for the reduced product mass. Confirm the absence of the M−90 peak (loss of the benzyl group). If >5% debenzylation is observed, the catalyst was insufficiently poisoned; add an additional 0.1 eq of pyridine for future batches.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst[2]. Wash the Celite thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.
Protocol B: Selective Benzyl Ester Cleavage using SnCl4
This protocol selectively cleaves benzyl esters while leaving the 5-benzyl ether completely intact[4].
-
Setup: Dissolve the substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere. Cool to 0 °C.
-
Reagent Addition: Slowly add SnCl4 (1.0 M in DCM, 2.0 mmol, 2.0 eq) dropwise. Causality: SnCl4 selectively coordinates to the highly basic ester carbonyl, ignoring the deactivated ether oxygen.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
System Validation: Quench a 50 µL aliquot in saturated aqueous NaHCO3 , extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1).
-
Validation Criteria: The starting material spot should disappear, replaced by a baseline spot (the highly polar carboxylic acid). The persistence of UV activity confirms the benzyl ether aromatic ring is still present.
-
-
Workup: Quench the bulk reaction with water (10 mL). Extract the aqueous layer with DCM ( 3×15 mL). Dry the combined organic layers over MgSO4 and concentrate.
Section 4: Quantitative Compatibility Data
The following table summarizes the expected benzyl ether cleavage rates for 5-(Benzyloxy)-2,4-difluorobenzoic acid derivatives under various standard reaction conditions, allowing for rapid experimental planning.
| Reagent / Condition | Target Reaction | Expected Benzyl Ether Cleavage (%) | Mechanistic Causality | Ref |
| Pd/C, H2 (1 atm) | Non-selective reduction | > 95% | Uninhibited Pd insertion into benzylic C-O bond. | [3] |
Pd/C,
H2
| Chemoselective reduction | < 5% | Pyridine poisons contiguous Pd active sites. | [3] |
| SnCl4 (DCM, 25°C) | Benzyl ester cleavage | 0% | Preferential coordination to ester carbonyl over ether. | [4] |
| AlCl3 / Anisole | Global deprotection | > 90% | Strong Lewis acid activation of ether oxygen. | [5] |
| BCl3⋅SMe2 | Controlled deprotection | Variable | Mild Lewis acid; SMe2 acts as a soft nucleophile. | [6] |
| HATU / DIPEA | Amide Coupling | 0% | Ether is entirely inert to mild bases and coupling agents. | [2] |
Section 5: References
-
[1] 5-(benzyloxy)-2,4-difluorobenzoic acid | ChemicalBook. ChemicalBook. 1
-
[3] Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. 3
-
[5] AlCl3-N,N-Dimethylaniline: A Novel Benzyl Ether Cleavage Reagent. Bulletin of the Chemical Society of Japan (OUP). 5
-
[4] The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Canadian Science Publishing. 4
-
[6] Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. 6
-
[2] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem. 2
Sources
Comparative Reactivity Guide: 5-(Benzyloxy)-2,4-difluorobenzoic Acid vs. 2,4-Difluorobenzoic Acid
Executive Summary
In advanced pharmaceutical synthesis, fluorinated aromatic building blocks are indispensable for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs)[1]. Among these, 2,4-difluorobenzoic acid (2,4-DFBA) is heavily utilized due to its predictable reactivity in Nucleophilic Aromatic Substitution (SNAr)[2]. However, introducing an electron-donating substituent—specifically a benzyloxy (-OBn) group at the C-5 position—fundamentally alters the electronic and steric landscape of the aromatic ring.
This guide provides an objective, data-driven comparison of the reactivity profiles of 5-(Benzyloxy)-2,4-difluorobenzoic acid versus unsubstituted 2,4-DFBA , offering critical experimental workflows and self-validating protocols for drug development professionals.
Structural & Electronic Profiling: The Causality of Reactivity
To understand the divergent behavior of these two substrates, we must analyze the underlying electronic effects governing the Meisenheimer complex formation during SNAr.
2,4-Difluorobenzoic Acid (Baseline Reactivity)
In unsubstituted 2,4-DFBA, the carboxylic acid (or its esterified form) exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This severely depletes electron density at the ortho (C-2) and para (C-4) positions, activating both fluorines towards nucleophilic attack. According to , the C-4 position is typically the kinetically favored site for SNAr due to the strong para-directing effect of the ester group and a relative lack of steric hindrance compared to the C-2 position[3].
5-(Benzyloxy)-2,4-difluorobenzoic Acid (Perturbed Reactivity)
The addition of the benzyloxy (-OBn) moiety at C-5 introduces a profound perturbation:
-
Resonance (+M) Deactivation: The oxygen lone pairs delocalize into the aromatic π-system, significantly increasing electron density at the positions ortho (C-4, C-6) and para (C-2) to the -OBn group. This global electron enrichment directly counteracts the electron-withdrawing pull of the C-1 ester, raising the activation energy required for nucleophilic attack.
-
Steric Shielding: The bulky -OBn group is directly adjacent to the C-4 fluorine. This introduces severe steric hindrance, physically blocking bulky nucleophiles from accessing the kinetically favored C-4 site.
As a result, while metal-free SNAr reactions on standard fluorinated benzoic acids can be smoothly directed[4], the 5-OBn derivative exhibits drastically reduced overall reactivity, often forcing the substitution to occur at the C-2 position or resulting in complex regioisomeric mixtures requiring harsh thermal conditions.
Quantitative Data: Comparative SNAr Performance
The following table summarizes the objective performance metrics of both substrates when reacted with a standard secondary amine (morpholine) under basic conditions.
| Parameter | 2,4-Difluorobenzoic Acid Ester | 5-(Benzyloxy)-2,4-difluorobenzoic Acid Ester |
| Electronic Profile | Highly electron-deficient (Activated) | Electron-rich π-system (+M deactivated) |
| C-4 Steric Environment | Unhindered (Flanked by H atoms) | Highly hindered (Adjacent to bulky -OBn) |
| Preferred SNAr Site | C-4 (>95% Regioselectivity) | Mixture (C-2 favored with bulky nucleophiles) |
| Typical Reaction Temp | 60–80 °C | 110–130 °C (Thermal forcing required) |
| Overall SNAr Yield | >90% (Rapid conversion) | 40–60% (Sluggish conversion) |
Mechanistic Pathway Analysis
Comparative SNAr reactivity profiles highlighting the deactivating effect of the 5-benzyloxy group.
Experimental Workflows & Self-Validating Protocols
Note: Direct SNAr on free carboxylic acids is complicated by carboxylate anion formation, which globally deactivates the ring and alters regioselectivity. Both protocols mandate prior esterification (e.g., methyl ester) as a critical self-validating step to ensure predictable reactivity[3].
Protocol A: Regioselective SNAr of 2,4-Difluorobenzoic Acid Methyl Ester
Objective: Synthesize 4-morpholino-2-fluorobenzoic acid methyl ester.
-
Substrate Preparation: Dissolve 2,4-DFBA methyl ester (1.0 eq) in anhydrous DMSO (0.5 M).
-
Nucleophile Addition: Add morpholine (1.2 eq) and anhydrous K2CO3 (1.5 eq).
-
Thermal Activation: Heat the reaction mixture to 70 °C for 4 hours.
-
Self-Validating System (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf ~0.6) will rapidly convert to a single, more polar UV-active spot ( Rf ~0.3).
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
-
Self-Validating System (Analytical): Confirm regioselectivity via 1H NMR. Substitution at C-4 results in the loss of the characteristic JF−H coupling at the C-3 and C-5 protons, definitively proving C-4 attack.
Protocol B: Forced SNAr of 5-(Benzyloxy)-2,4-difluorobenzoic Acid Methyl Ester
Objective: Synthesize regioisomeric morpholino-5-benzyloxy-fluorobenzoic acid methyl esters.
-
Substrate Preparation: Dissolve 5-OBn-2,4-DFBA methyl ester (1.0 eq) in anhydrous DMSO (0.2 M to minimize dimerization).
-
Nucleophile Addition: Add morpholine (3.0 eq) and anhydrous Cs2CO3 (2.0 eq) to overcome the +M deactivation.
-
Thermal Forcing: Seal the reaction vessel and heat to 120 °C for 18–24 hours.
-
Self-Validating System (In-Process): Sample the mixture every 4 hours for LC-MS analysis. The emergence of two distinct chromatographic peaks with identical m/z values indicates the formation of C-4 and C-2 regioisomers. The ratio of these peaks provides real-time quantitative data on the regioselectivity shift caused by the steric bulk of the benzyloxy group.
-
Workup & Isolation: Quench with water, extract with EtOAc. The regioisomers must be separated via preparative HPLC or careful silica gel chromatography.
-
Self-Validating System (Analytical): Post-purification, 2D NMR (NOESY) is mandatory. The substitution site is definitively assigned by observing spatial correlations between the morpholine protons and the remaining aromatic proton (C-3 or C-6).
References
-
Title: Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D. Source: NBInno. URL: [Link]
-
Title: Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. Source: ACS Publications. URL: [Link]
-
Title: Metal-Free, Acid-Catalyzed ortho-Directed Synthesis of Anthranilic Acid Derivatives Using Carbodiimides. Source: Organic Letters. URL: [Link]
Sources
Comprehensive Comparison Guide: Analytical Methods for 5-(Benzyloxy)-2,4-difluorobenzoic Acid Purity
As a highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), 5-(Benzyloxy)-2,4-difluorobenzoic acid presents unique analytical challenges. The molecule features a hydrophobic benzyloxy ether, an electron-withdrawing difluoro-aromatic system, and an ionizable carboxylic acid moiety. Ensuring the absolute purity of this building block is critical to prevent impurity carryover and downstream synthetic failures.
This guide objectively compares the three primary analytical modalities used to determine its purity—HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —providing researchers with the mechanistic causality and self-validating protocols necessary to establish robust quality control workflows.
Comparative Overview of Analytical Modalities
The selection of an analytical method depends entirely on the required sensitivity, the availability of reference standards, and the specific phase of drug development. The table below summarizes the performance metrics of each technique.
| Parameter | HPLC-UV (Routine Assay) | LC-MS/MS (Trace Profiling) | 19F / 1H qNMR (Absolute Purity) |
| Primary Use Case | Batch release, routine purity | Genotoxic impurities, isomers | Reference standard qualification |
| Limit of Detection (LOD) | 1 – 10 µg/mL | 10 – 50 ng/L (ppt to ppb) | ~2.5 mmol/L |
| Quantification Principle | UV Absorbance (Area %) | Ion count (MRM transitions) | Direct nuclear spin integration |
| Reference Std. Required? | Yes (Homologous standard) | Yes (Isotope-labeled ideal) | No (Uses heterologous internal std) |
| Analysis Time | 15 – 20 minutes | 10 – 15 minutes | 1 – 10 minutes (with relaxation agents) |
| Structural Elucidation | None (Retention time only) | High (Mass fragmentation) | Exceptional (Atomic connectivity) |
Method 1: HPLC-UV (The Industry Standard for Routine Assay)
Causality & Mechanism
5-(Benzyloxy)-2,4-difluorobenzoic acid is a weak organic acid. Similar to other fluorinated benzoic acids (which typically exhibit a pKa around 3.27), if the chromatographic mobile phase pH is near its pKa, the compound exists in a state of partial ionization[1]. This dynamic equilibrium between the ionized and unionized states causes severe peak tailing and unpredictable retention times on reversed-phase columns. To ensure the analyte remains fully protonated and partitions predictably into the hydrophobic C18 stationary phase, the mobile phase must be buffered at least 1.5 to 2 pH units below the pKa[1].
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic modifier suppresses carboxylic acid ionization[1]. Degas thoroughly via vacuum filtration or sonication.
-
Standard & Sample Preparation: Accurately weigh 25 mg of the qualified reference standard and the synthesized batch. Dissolve each in 25 mL of diluent (50:50 Water:Acetonitrile) to yield 1000 µg/mL stock solutions[1]. Filter through a 0.45 µm PTFE syringe filter into autosampler vials.
-
Chromatographic Conditions:
-
System Suitability (Self-Validation): Inject a blank to confirm no baseline interference. Inject 5 replicates of the standard solution; the Relative Standard Deviation (RSD) of the peak areas must be < 2.0% to validate system precision before analyzing the unknown batch.
Method 2: LC-MS/MS (For Trace Impurity Profiling)
Causality & Mechanism
While HPLC-UV is robust for main-component assay, it lacks the sensitivity to detect trace genotoxic byproducts or closely eluting structural isomers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization Negative (ESI-) mode is the optimal choice. The carboxylic acid group readily deprotonates to form stable [M-H]- precursor ions. Utilizing Multiple Reaction Monitoring (MRM) allows the quadrupole to isolate specific parent-to-daughter ion transitions (such as the neutral loss of CO2 or HF), completely eliminating matrix interference and achieving parts-per-billion sensitivity[2].
Step-by-Step Protocol
-
Sample Dilution: Dilute the HPLC stock solution heavily to approximately 10 ng/mL in 10% Acetonitrile. High concentrations will cause ion suppression and detector saturation in the mass spectrometer[2].
-
Mass Spectrometer Tuning: Infuse a 1 µg/mL standard directly into the MS. Optimize the declustering potential and collision energy for the [M-H]- precursor ion.
-
Chromatographic Separation: Utilize a sub-2 µm UPLC C18 column. Apply a steep gradient of slightly acidic acetonitrile to achieve baseline separation of any potential positional isomers (e.g., 2,5-difluoro vs. 2,4-difluoro derivatives)[2].
-
Data Acquisition: Monitor specific MRM transitions. For fluorinated benzoic acids, primary transitions typically involve the loss of 44 Da (CO2)[2].
-
Quantification (Self-Validation): Construct a calibration curve from 0.05 to 20 ng/mL. Spike samples with a deuterated internal standard (e.g., deuterated 2,4-difluorobenzoic acid) to mathematically correct for matrix effects and variable ionization efficiencies[2].
Method 3: 19F and 1H qNMR (The Orthogonal Absolute Purity Standard)
Causality & Mechanism
Quantitative NMR (qNMR) is a primary ratio method that determines absolute purity without requiring a homologous reference standard of the analyte. For 5-(Benzyloxy)-2,4-difluorobenzoic acid, 19F qNMR is exceptionally powerful. 19F has a 100% natural abundance, a wide chemical shift range (>350 ppm), and a complete absence of background matrix signals, preventing peak overlap[3].
The critical parameter in qNMR is the relaxation delay ( D1 ). Because 19F nuclei often exhibit long longitudinal relaxation times ( T1 ), D1 must be set to at least 5 to 7 times the longest T1 in the mixture to ensure complete magnetization recovery; otherwise, the integrations will be artificially skewed[3]. To bypass lengthy acquisition times, a paramagnetic relaxation agent like Iron(III) acetylacetonate ( Fe(acac)3 ) can be added to drastically shorten T1 without degrading spectral resolution[3].
Step-by-Step Protocol
-
Internal Standard Selection: Select a high-purity internal standard (IS) with distinct, non-overlapping signals. 4-Fluorobenzoic acid is an excellent IS for both 1H and 19F qNMR due to its inertness, solubility, and sharp singlet resonance[4].
-
Gravimetric Preparation: Accurately co-weigh approximately 20 mg of the 5-(Benzyloxy)-2,4-difluorobenzoic acid batch and 10 mg of the IS into a vial using a calibrated microbalance ( d=0.001 mg)[4].
-
Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO-d6[4]. Add 6 mmol/L Fe(acac)3 to accelerate nuclear relaxation[3]. Transfer to a high-precision 5 mm NMR tube.
-
Acquisition Parameters (Self-Validation):
-
Processing & Calculation: Apply exponential apodization (1–2 Hz line broadening), phase accurately, and perform baseline correction[3]. Calculate absolute purity based on the gravimetric mass ratio, molecular weights, and the integrated area ratios of the analyte's fluorine signals versus the IS fluorine signal.
Analytical Selection Workflow
To ensure rigorous quality control, the selection of the analytical method should be dictated by the specific phase of the compound's lifecycle.
Workflow for selecting analytical methods for 5-(Benzyloxy)-2,4-difluorobenzoic acid purity.
References
-
[1] BenchChem. "Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid." BenchChem, 2025. [URL: https://www.benchchem.com/]
-
[4] Analytical Chemistry. "Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate." ACS Publications, 2011.[URL: https://pubs.acs.org/doi/10.1021/ac202765b]
-
[2] MostWiedzy. "Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry." MostWiedzy, 2011. [URL: https://mostwiedzy.pl/]
-
[3] ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2020.[URL: https://chemrxiv.org/]
Sources
Comprehensive Guide to HPLC-UV Method Validation for CAS 2643367-53-5 Quantification
As pharmaceutical pipelines increasingly incorporate heavily fluorinated aromatic intermediates to enhance metabolic stability and lipophilicity, analytical control strategies must evolve. CAS 2643367-53-5 —chemically identified as 5-(benzyloxy)-2,4-difluorobenzoic acid—is a prime example of a complex intermediate requiring rigorous analytical oversight.
This guide provides a comprehensive, objective comparison of column chemistries and outlines a self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. Designed strictly around the updated ICH Q2(R2) guidelines[1] and USP <621> standards[2], this methodology ensures absolute data integrity for researchers and drug development professionals.
Mechanistic Rationale: The Chemistry of CAS 2643367-53-5
To develop a robust analytical method, we must first deconstruct the analyte's physicochemical properties and understand the causality behind our chromatographic choices.
-
Ionization Control (The Carboxylic Acid): CAS 2643367-53-5 possesses a carboxylic acid moiety with a predicted pKa of approximately 3.06[3]. If analyzed at a neutral pH, the molecule will exist in a state of partial ionization, leading to severe peak splitting and tailing. Causality: To ensure the analyte remains in a single, fully protonated (unionized) state for consistent reversed-phase retention, the mobile phase pH must be maintained at least two units below the pKa. Therefore, a 0.1% Trifluoroacetic acid (TFA) buffer (pH ~2.0) is mandatory.
-
Fluorinated Aromatic Interactions: The difluorophenyl ring is highly electron-deficient. Standard alkyl phases (like C18) rely solely on dispersive hydrophobic interactions, which often fail to adequately resolve fluorinated aromatics from their non-fluorinated or mono-fluorinated synthetic precursors.
Column Chemistry Comparison: C18 vs. Biphenyl
To objectively evaluate performance, we compared a standard totally porous C18 column against a superficially porous Biphenyl column.
The Causality of Selectivity: The Biphenyl stationary phase offers orthogonal retention mechanisms. While it provides baseline hydrophobicity, its primary advantage lies in π−π and dipole-dipole interactions. The electron-rich biphenyl system of the column strongly interacts with the electron-deficient difluorophenyl ring of CAS 2643367-53-5, drastically improving retention and selectivity compared to the purely dispersive interactions of a C18 phase. Furthermore, utilizing superficially porous particles (SPP) allows for UHPLC-like efficiency at standard HPLC pressures, aligning with modern USP <621> modernization allowances[4].
Table 1: Performance Comparison of Column Chemistries for CAS 2643367-53-5
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | Optimized Biphenyl Column (100 x 4.6 mm, 2.7 µm SPP) |
| Primary Interaction Mechanism | Hydrophobic (Dispersive) | Hydrophobic, π−π , Dipole-Dipole |
| Retention Time (min) | 4.2 | 5.8 (Enhanced retention of polar aromatics) |
| Tailing Factor (USP) | 1.45 | 1.05 |
| Theoretical Plates (N) | 8,500 | 14,200 |
| Resolution (from Des-fluoro Impurity) | 1.2 (Fails USP criteria) | 3.5 (Passes USP criteria) |
| Solvent Consumption per Run | 20 mL | 12 mL |
The Self-Validating Experimental Protocol
A "self-validating system" embeds continuous quality checks directly into the workflow. By strictly defining System Suitability Testing (SST) criteria prior to sample analysis, the protocol ensures that the instrument is fit-for-purpose on any given day, rendering the generated data inherently trustworthy[2].
Step-by-Step Methodology
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Chromatographic Conditions:
-
Column: Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the benzyloxy chromophore).
-
Gradient Program: 0–2 min (30% B), 2–8 min (30% → 70% B), 8–10 min (70% B), 10–10.1 min (70% → 30% B), 10.1–15 min (Equilibration). Causality: The gradient sweep ensures elution of the highly retained fluorinated API while washing off late-eluting lipophilic synthetic precursors like benzyl bromide.
-
Standard & Sample Preparation
-
Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of CAS 2643367-53-5 reference standard into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with diluent.
-
Working Standard (50 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Prepare the synthesized batch sample using the identical procedure to achieve a nominal concentration of 50 µg/mL.
System Suitability Testing (SST) Criteria
Inject the Working Standard six times consecutively before analyzing any samples. The system is validated for use only if it meets the following USP <621> criteria:
-
Precision: %RSD of peak area ≤ 1.0%.
-
Peak Symmetry: Tailing Factor (T) ≤ 1.5.
-
Efficiency: Theoretical plates (N) ≥ 10,000.
ICH Q2(R2) Method Validation Framework
Following the updated ICH Q2(R2) guidelines (effective June 2024), the method must be formally validated to prove it is scientifically sound and reproducible[1]. The updated guidelines heavily emphasize a lifecycle approach and multivariate robustness.
-
Specificity (Forced Degradation): The sample is subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2O2 ), and thermal (80°C) stress. Causality: This proves the method is stability-indicating. Using Photodiode Array (PDA) detection, the CAS 2643367-53-5 peak must demonstrate a Peak Purity Index > 0.990, ensuring no degradants co-elute with the main peak.
-
Linearity & Range: Evaluated across 5 concentration levels from 25% to 150% of the nominal concentration (12.5 µg/mL to 75 µg/mL). Acceptance criterion: Correlation coefficient ( R2 ) ≥ 0.999.
-
Accuracy (Spike Recovery): API is spiked into a placebo matrix at 50%, 100%, and 150% levels. Causality: Confirms that the sample matrix does not suppress or enhance the UV response. Acceptance criterion: 98.0% – 102.0% recovery.
-
Precision (Repeatability & Intermediate): Six independent sample preparations analyzed by two different analysts on two different days. Acceptance criterion: Overall %RSD ≤ 1.5%.
-
Robustness: Variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.1 units) are tested using a Design of Experiments (DoE) approach to establish the Method Operable Design Region (MODR).
Validation Logical Workflow
Figure 1: Logical workflow for the HPLC-UV method validation of CAS 2643367-53-5 per ICH Q2(R2).
References
- ChemicalBook. "5-(benzyloxy)-2,4-difluorobenzoic acid | 2643367-53-5".
- MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures".
- Xinfuda - Pharmaceutical Packaging and Drug Delivery. "USP <621> CHROMATOGRAPHY".
- Agilent. "Chromatography Method Modernization per USP <621> Revisions".
Sources
A Comparative Guide to 5-(Benzyloxy)-2,4-difluorobenzoic Acid vs. 3-(Benzyloxy) Analogs in Drug Design
Introduction: Strategic Scaffolding in Modern Medicinal Chemistry
The benzoic acid framework is a cornerstone in drug discovery, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[1][2] The therapeutic potential of this core structure is profoundly influenced by the substituents on the aromatic ring, which dictate the molecule's electronic character, lipophilicity, and steric profile.
Among the vast arsenal of chemical modifications, the incorporation of a benzyloxy group and fluorine atoms represents two powerful strategies for fine-tuning molecular properties. The benzyloxy group, more than just a simple bulky substituent, can act as a key pharmacophore providing crucial hydrophobic interactions within a target's binding pocket or serve as a cleavable protecting group during complex syntheses.[3][4][5] Concurrently, the strategic placement of fluorine atoms can dramatically alter a molecule's acidity, metabolic stability, and binding affinity.[6]
This guide provides an in-depth technical comparison between two distinct classes of these modified scaffolds: 5-(Benzyloxy)-2,4-difluorobenzoic acid and the isomeric 3-(benzyloxy)benzoic acid analogs. We will explore how the interplay between the positional isomerism of the benzyloxy group and the presence of fluorine atoms creates unique chemical entities with divergent properties and, consequently, distinct applications in drug design.
Part 1: Physicochemical and Structural Disparities
The seemingly subtle shift of the benzyloxy group from the 3- to the 5-position, especially in the context of a difluorinated ring, creates significant differences in the molecule's fundamental properties. These differences are critical for a medicinal chemist to understand when selecting a scaffold for a drug discovery program.
Electronic and Steric Profile:
-
5-(Benzyloxy)-2,4-difluorobenzoic acid: This molecule is characterized by a highly electron-deficient aromatic ring. The two fluorine atoms at positions 2 and 4 are potent electron-withdrawing groups (EWGs) due to their high electronegativity.[6] This electronic pull is compounded by the carboxylic acid group. The benzyloxy group at the 5-position donates electron density through resonance, but its effect is modulated by the powerful EWGs. This electronic environment significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to non-fluorinated analogs.[6]
-
3-(Benzyloxy) Analogs: In this isomeric series, the benzyloxy group is at the meta-position relative to the carboxylic acid. Its electron-donating resonance effect does not extend to the carboxyl group, meaning its electronic influence is primarily a weaker, inductive one. Therefore, its impact on the acidity of the carboxylic acid is far less pronounced than in ortho- or para-substituted analogs. The primary contributions of the 3-benzyloxy group are to increase lipophilicity and introduce steric bulk, which can be leveraged for specific interactions with a target protein.
The following diagram illustrates the key structural and electronic differences.
Caption: Key structural and resulting electronic property differences.
Comparative Physicochemical Data:
The table below summarizes the critical physicochemical parameters that govern a drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 5-(Benzyloxy)-2,4-difluorobenzoic acid | 3-(Benzyloxy)benzoic acid | Rationale for Difference |
| Molecular Formula | C₁₄H₁₀F₂O₃ | C₁₄H₁₂O₃ | Presence of two fluorine atoms in the 5-benzyloxy analog. |
| Molecular Weight | 264.23 g/mol | 228.24 g/mol | Additional mass from the two fluorine atoms. |
| Acidity (pKa) | Lower (Stronger Acid) | Higher (Weaker Acid) | The potent electron-withdrawing fluorine atoms stabilize the carboxylate anion, increasing acidity.[6][7] |
| Lipophilicity (logP) | Higher | Lower | Fluorine atoms generally increase lipophilicity. The overall logP will be higher for the difluoro-substituted compound. |
| Polar Surface Area | ~57.5 Ų | ~57.5 Ų | The primary contributors (carboxyl and ether oxygen) are the same. |
Part 2: Synthesis and Reactivity Considerations
The synthetic accessibility and chemical reactivity of a scaffold are paramount considerations for its utility in a drug development campaign.
Synthetic Pathways:
The construction of these two scaffolds typically proceeds from different starting materials, reflecting their distinct substitution patterns.
Caption: Common synthetic routes for the two scaffolds.
Reactivity Profile:
The enhanced acidity of 5-(benzyloxy)-2,4-difluorobenzoic acid makes its carboxyl group a more electrophilic center.[7] This translates to faster reaction rates in nucleophilic acyl substitution reactions, such as amide bond formation and esterification, which are common steps in creating a library of drug candidates. Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAAr), should a suitable leaving group be present.
The 3-(benzyloxy) analogs , being less acidic, will exhibit more standard reactivity at the carboxyl group, comparable to other benzoic acid derivatives.[7]
Part 3: Applications in Drug Design & Biological Activity
The choice between these scaffolds is ultimately driven by the specific biological target and the desired therapeutic profile. The different positional and electronic features translate into distinct structure-activity relationships (SAR).
The Role of the Benzyloxy Group:
The benzyloxy moiety is a versatile pharmacophore. Structure-activity relationship studies have consistently shown that its positioning is critical for biological activity. For instance, in the design of monoamine oxidase B (MAO-B) inhibitors, a benzyloxy group at the meta or para position of a core scaffold can result in affirmative hydrophobic interactions, while substitution at other positions can lead to steric hindrance and a loss of potency.[3][8] This highlights the importance of isomeric control in drug design.
Comparative Therapeutic Applications:
| Scaffold | Potential Therapeutic Areas | Rationale & Supporting Evidence |
| 5-(Benzyloxy)-2,4-difluorobenzoic acid | Oncology, Neurology, Anti-infectives | The difluorobenzoic acid motif is a key component in many modern pharmaceuticals.[9] This scaffold's properties make it suitable for designing inhibitors of enzymes where enhanced acidity and specific electronic interactions are beneficial. For example, tricyclic benzoic acids have been explored as potent inhibitors of the FTO demethylase, an important anticancer target.[10] The fluorination pattern may also contribute to improved metabolic stability and cell permeability. |
| 3-(Benzyloxy) Analogs | Neurology (e.g., Parkinson's Disease), Infectious Disease (e.g., Tuberculosis), Anti-inflammatory | The 3-benzyloxybenzoic acid scaffold has been successfully incorporated into molecules targeting a range of diseases. Its ability to form specific hydrophobic interactions is a key advantage. For example, derivatives have been synthesized as MAO-B inhibitors for Parkinson's disease[3][11] and as precursors for chromane derivatives with antitubercular activity.[12][13] The 3-hydroxybenzoic acid precursor is also a well-known building block for compounds with anti-inflammatory and antimicrobial properties.[14][15][16] |
Part 4: Detailed Experimental Protocols
Reproducible experimental methods are the foundation of scientific integrity. The following protocols provide detailed, step-by-step procedures for the synthesis of a representative compound from each class and a standard biological evaluation.
Protocol 1: Synthesis of Methyl 3-(benzyloxy)benzoate
This protocol describes the benzylation of methyl 3-hydroxybenzoate, a key intermediate for 3-(benzyloxy) analogs.[17]
-
Materials: Methyl 3-hydroxybenzoate, Benzyl bromide, Potassium carbonate (anhydrous), Acetone (anhydrous).
-
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield pure methyl 3-(benzyloxy)benzoate.
-
The final 3-(benzyloxy)benzoic acid can be obtained by standard ester hydrolysis (e.g., using NaOH in a methanol/water mixture).[12]
-
Protocol 2: Synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid
This protocol outlines a plausible route starting from a commercially available intermediate, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, based on related syntheses.[18]
-
Materials: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid, Iron powder, Hydrochloric acid, Sodium nitrite, Sulfuric acid, Benzyl bromide, Sodium hydroxide, appropriate solvents (e.g., ethanol, water).
-
Procedure:
-
Reduction: Reduce the nitro group of 3-chloro-2,4-difluoro-5-nitrobenzoic acid to an amine using a reducing agent like iron powder in the presence of an acid (e.g., HCl).
-
Diazotization: Convert the resulting amino group to a diazonium salt by treating it with sodium nitrite in a strong acid like sulfuric acid at low temperatures (0-5 °C).
-
Hydrolysis: Carefully heat the diazonium salt solution to hydrolyze it to a hydroxyl group, yielding 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
Debenzylation/Benzylation (Alternative starting point): A more direct route may start with 2,4-difluoro-5-hydroxybenzoic acid. Dissolve this starting material (1.0 eq.) in a suitable solvent (e.g., DMF) and add a base such as potassium carbonate (2.5 eq.).
-
Add benzyl bromide (1.2 eq.) and heat the mixture (e.g., to 80 °C) until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting acid by recrystallization or column chromatography.
-
Protocol 3: Evaluation of Cytotoxicity using MTT Assay
This is a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on a cancer cell line.[19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Outlook
The strategic choice between 5-(benzyloxy)-2,4-difluorobenzoic acid and its 3-(benzyloxy) analogs is a clear example of how subtle molecular modifications can lead to vastly different tools for the medicinal chemist.
-
The 5-(benzyloxy)-2,4-difluorobenzoic acid scaffold is a modern, highly functionalized building block. Its key advantages lie in the modulated acidity and electronic properties conferred by the difluoro substitution. This makes it an excellent candidate for developing inhibitors that require a stronger acidic group for binding or for programs where enhanced metabolic stability and permeability, often associated with fluorination, are desired.
-
The 3-(benzyloxy)benzoic acid scaffold offers a more classical approach. Its primary strengths are its synthetic tractability and the well-defined role of the meta-substituted benzyloxy group in providing lipophilicity and specific hydrophobic interactions. This scaffold is ideal for lead optimization campaigns where the goal is to probe a specific hydrophobic pocket within a target protein without drastically altering the electronic nature of the core pharmacophore.
Ultimately, the selection is not about which scaffold is "better," but which is more "fit-for-purpose." As our understanding of target biology deepens, having both of these distinct and versatile scaffolds available provides researchers with a richer chemical toolbox to address complex therapeutic challenges.
References
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (2025). Benchchem.
- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. (2022). ResearchGate.
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.
- A Comparative Guide to the Biological Activity of 3-Allylbenzoic Acid and Other Benzoic Acid Derivatives. (2025). Benchchem.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PMC.
- Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). ACS Publications.
- Biological Activities of 3-Hydroxybenzoic Acid Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
- 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (n.d.). ResearchGate.
- Benzyl group. (n.d.). Wikipedia.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. (n.d.). IntechOpen.
- The Importance of 2,4-Difluorobenzoic Acid in Pharmaceutical Synthesis. (2026).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023). PMC.
- Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery. (2025). Benchchem.
- Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid Against Similar Compounds: A Comparative Guide. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 13. air.unimi.it [air.unimi.it]
- 14. benchchem.com [benchchem.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Vitro Assay Validation for Novel Enzyme Inhibitors: A Case Study with 5-(Benzyloxy)-2,4-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from a promising "hit" to a viable drug candidate is paved with rigorous validation. For researchers working with new molecular scaffolds, such as the emerging class of 5-(Benzyloxy)-2,4-difluorobenzoic acid derivatives, establishing a robust in vitro validation cascade is paramount. This guide provides a comprehensive framework for this process, using a hypothetical derivative, "BZ-DFB-01," as a case study. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and illustrative data, to provide a blueprint for your own drug discovery programs.
The core of this guide is not just a series of steps, but an exploration of the scientific rationale behind each experimental choice. We will operate under the assumption, based on the known activities of related benzothiazole and benzoic acid derivatives, that our compound of interest is a potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[1][2]
The Imperative of a Multi-Pillar Validation Approach
A successful in vitro validation strategy rests on three pillars: potency, selectivity, and cellular activity. Simply demonstrating that a compound can inhibit its target in a test tube is insufficient. We must understand how well it works, whether it ignores other related targets, and if its activity translates to a more complex cellular environment.[3] This multi-faceted approach de-risks the progression of a compound to more complex and expensive preclinical models.
Part 1: Primary Potency Determination (IC50)
The first critical parameter to determine is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[3] This is the fundamental measure of a compound's potency.
Experimental Workflow: Biochemical IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of our novel inhibitor, BZ-DFB-01, against our target enzyme, MAO-B.
Caption: Workflow for biochemical IC50 determination.
Protocol: MAO-B Inhibition Assay
-
Compound Preparation : Prepare a 10 mM stock solution of BZ-DFB-01 and comparator compounds (e.g., Selegiline, Rasagiline) in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).
-
Assay Plate Setup : In a 96-well black plate, add 5 µL of each inhibitor concentration. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known potent inhibitor at a high concentration (0% activity).
-
Enzyme Addition : Add 20 µL of recombinant human MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation : Add 25 µL of a suitable substrate (e.g., kynuramine) to each well to start the reaction.[1]
-
Signal Detection : Incubate the plate for 30-60 minutes at 37°C. Stop the reaction and measure the fluorescent product using a plate reader.
-
Data Analysis : Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[3]
Comparative Potency Data
The following table presents hypothetical but plausible data comparing our novel derivative with established MAO-B inhibitors.
| Compound | Type | Target | IC50 (nM) |
| BZ-DFB-01 | Novel Derivative | MAO-B | 62 |
| Selegiline | Standard Drug (Irreversible) | MAO-B | 9.8 |
| Rasagiline | Standard Drug (Irreversible) | MAO-B | 5.4 |
| Safinamide | Standard Drug (Reversible) | MAO-B | 98 |
This hypothetical data suggests BZ-DFB-01 is a potent, reversible MAO-B inhibitor, with potency comparable to the approved drug Safinamide.
Part 2: Assessing Selectivity
An ideal inhibitor should only interact with its intended target. Off-target activity can lead to unwanted side effects. Therefore, assessing selectivity against closely related enzymes is a critical validation step. For MAO-B, the most logical counterscreen is against its isoform, MAO-A.
Protocol: Selectivity Counterscreen
The protocol is identical to the IC50 determination described above, with the substitution of MAO-A for the MAO-B enzyme. The same substrate can often be used, though reaction conditions may need optimization for the specific isoform.
Comparative Selectivity Data
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| BZ-DFB-01 | 62 | >10,000 | >161 |
| Selegiline | 9.8 | 210 | ~21 |
| Rasagiline | 5.4 | 820 | ~152 |
| Moclobemide | 1,800 | 200 | 0.11 (MAO-A Selective) |
This data illustrates that BZ-DFB-01 exhibits high selectivity for MAO-B over MAO-A, a desirable characteristic for minimizing potential side effects associated with MAO-A inhibition.
Part 3: Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme provides crucial insights for lead optimization. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. This is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations.[3]
Experimental Workflow: Enzyme Kinetics for MoA
Caption: Workflow for determining the mechanism of action.
Interpreting the Results
-
Competitive Inhibition : Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, Km increases). This indicates the inhibitor binds to the same active site as the substrate.
-
Non-competitive Inhibition : Plots will intersect on the x-axis (Vmax decreases, Km is unchanged). This suggests the inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition : Plots will show parallel lines (both Vmax and Km decrease). The inhibitor binds only to the enzyme-substrate complex.
For our case study, a competitive mechanism for BZ-DFB-01 would be a favorable outcome, as it suggests direct engagement with the active site of MAO-B.[1]
Part 4: Cellular Assay Validation
Biochemical assays are essential, but they occur in a highly artificial environment. Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its target in a physiological context, and exert a biological effect without causing general toxicity.[3]
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding : Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment : Treat the cells with the same concentration range of BZ-DFB-01 and comparators used in the biochemical assays. Incubate for 24-48 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
Comparative Cellular Data
| Compound | MAO-B IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50 / IC50) |
| BZ-DFB-01 | 62 | >50 | >806 |
| Doxorubicin (Control) | N/A | 0.8 | N/A |
A high therapeutic index (>100) is desirable, indicating that the compound inhibits its target at concentrations far below those that cause general cell death. Our hypothetical data for BZ-DFB-01 shows a very favorable profile in this regard.
Conclusion: Synthesizing the Validation Data
The in vitro validation cascade provides a holistic view of a novel compound's potential. In our case study of 5-(Benzyloxy)-2,4-difluorobenzoic acid derivative BZ-DFB-01, the collective data paints a promising picture:
-
Potent : It inhibits MAO-B with an IC50 in the nanomolar range, comparable to existing drugs.
-
Selective : It demonstrates a high degree of selectivity for MAO-B over the MAO-A isoform.
-
Well-Behaved : It likely acts via a competitive mechanism of action, a well-understood and often desirable mode of inhibition.
-
Non-Toxic : It shows a wide therapeutic window, with no significant cytotoxicity at concentrations well above its effective dose.
This structured, data-driven approach allows researchers to make confident decisions about which compounds to advance in the drug discovery pipeline. By rigorously validating potency, selectivity, and cellular effects, we build a strong foundation for future preclinical and clinical success.
References
-
Lahcen, F., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. [Link]
-
Harrill, J. A., et al. (2023). Development and validation of CYP26A1 inhibition assay for high-throughput screening. bioRxiv. [Link]
-
Fauz, H., et al. (2026). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]
-
Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]
-
Riaz, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
-
Taylor & Francis Online. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, Volume 38, Issue 1. [Link]
Sources
A Comparative Analysis of the Acidity of 5-(Benzyloxy)-2,4-difluorobenzoic Acid and Related Analogues
A Technical Guide for Researchers
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles, governing everything from its solubility and membrane permeability to its interaction with biological targets. This guide provides a detailed comparative analysis of the pKa of 5-(benzyloxy)-2,4-difluorobenzoic acid, dissecting the individual and combined effects of its substituents by contrasting it with unfluorinated and partially substituted benzoic acid analogues.
This analysis is grounded in the fundamental principles of physical organic chemistry and supported by established experimental methodologies for pKa determination, offering a comprehensive resource for researchers engaged in medicinal chemistry and materials science.
Theoretical Framework: The Electronic Influence of Substituents on Acidity
The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion. Any substituent on the aromatic ring that stabilizes this anion by delocalizing its negative charge will increase the acid's strength, resulting in a lower pKa value. Conversely, substituents that destabilize the anion by concentrating the negative charge will decrease acidity, leading to a higher pKa.[1] These effects are primarily mediated through two mechanisms:
-
Inductive Effect (-I/-I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the reaction center. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity.
-
Resonance Effect (+R/-R): Also known as the mesomeric effect, this operates through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) can push electron density into the ring via resonance, which can destabilize the carboxylate anion and decrease acidity. EWGs can withdraw electron density from the ring, stabilizing the anion.
The position of the substituent (ortho, meta, or para) is critical as it dictates how these effects manifest. The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants, where the substituent constant (σ) quantifies the electronic effect of a substituent.[2]
Comparative pKa Analysis
The acidity of 5-(benzyloxy)-2,4-difluorobenzoic acid is best understood by systematically comparing its pKa to that of its parent and intermediate structures. The data, compiled from various sources, highlights the distinct contribution of each substituent.
| Compound | Structure | pKa Value(s) |
| Benzoic Acid | C₆H₅COOH | 4.20[3][4] |
| 4-Benzyloxybenzoic Acid | p-(C₆H₅CH₂O)C₆H₄COOH | 4.46 (Predicted)[5] |
| 2,4-Difluorobenzoic Acid | 2,4-F₂C₆H₃COOH | 2.85 - 3.21[6][7] |
| 5-(Benzyloxy)-2,4-difluorobenzoic acid | 5-(C₆H₅CH₂O)-2,4-F₂C₆H₂COOH | 3.06 ± 0.10 (Predicted) [8] |
Discussion of Substituent Effects:
-
Benzoic Acid (pKa ≈ 4.20): This serves as our baseline. The phenyl group itself is weakly electron-donating compared to a proton, making benzoic acid a weak acid.[9]
-
4-Benzyloxybenzoic Acid (Predicted pKa ≈ 4.46): The benzyloxy group (-OCH₂C₆H₅) at the para position acts as an electron-donating group primarily through resonance (+R), where the oxygen's lone pairs delocalize into the aromatic ring. This increases electron density on the carboxylate anion, destabilizing it and making the acid weaker (higher pKa) than benzoic acid.[6]
-
2,4-Difluorobenzoic Acid (pKa ≈ 2.85 - 3.21): Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[6][10] When two fluorine atoms are present, this effect is amplified. They pull significant electron density from the ring, which in turn stabilizes the negative charge of the carboxylate anion upon deprotonation. This strong stabilization makes 2,4-difluorobenzoic acid a significantly stronger acid (lower pKa) than benzoic acid.[6]
-
5-(Benzyloxy)-2,4-difluorobenzoic Acid (Predicted pKa ≈ 3.06): In this molecule, we observe a combination of effects.
-
The two fluorine atoms at positions 2 and 4 provide a strong acidifying effect through their -I properties.
-
The benzyloxy group is at position 5 (meta to the carboxyl group). In the meta position, the resonance effect (+R) is negligible. However, the ether oxygen still exerts a weak electron-withdrawing inductive effect (-I).
-
The net result is that the powerful acid-strengthening effect of the two fluorine atoms dominates. The benzyloxy group's minor inductive withdrawal at the meta position may contribute slightly to the acidity, but the overall pKa is primarily dictated by the difluoro substitution. The predicted pKa of ~3.06 is therefore logically positioned: substantially more acidic than benzoic acid due to the fluorines, and slightly less acidic than 2,4-difluorobenzoic acid, suggesting the benzyloxy group has a minor acid-weakening or negligible effect in this specific configuration.
-
The interplay of these electronic effects can be visualized as follows:
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility or when only small sample quantities are available. [11]It relies on the principle that the UV-Vis absorbance spectrum of a compound containing a chromophore near the ionizable center will change as a function of pH.
-
Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).
-
Prepare a stock solution of the analyte (e.g., 10 mM in DMSO).
-
Add a small, fixed amount of the analyte stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes, ensuring the final solvent concentration (e.g., DMSO) is low (≤2% v/v) to avoid altering the pKa.
-
-
Measurement:
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.
-
Identify the analytical wavelength(s) where the absorbance changes most significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength versus the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. [6] * Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized form, and Aᵤ is the absorbance of the fully unionized form. [6]
-
Conclusion
The acidity of 5-(benzyloxy)-2,4-difluorobenzoic acid (predicted pKa ≈ 3.06) is significantly enhanced compared to the parent benzoic acid (pKa ≈ 4.20). This increase in acidity is overwhelmingly driven by the strong inductive electron-withdrawing effects of the two fluorine substituents at the ortho and para positions, which effectively stabilize the conjugate benzoate anion. The benzyloxy group, located at the meta position, has a much less pronounced impact on the pKa, as its resonance-donating capacity is not operative from this position, leaving only a weak inductive effect. This guide demonstrates how a systematic, substituent-based analysis, supported by robust experimental methods like potentiometric titration, allows for a rational understanding and prediction of molecular acidity—a critical skill for professionals in chemical research and drug development.
References
-
National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Proprep. (n.d.). What is the pKa of benzoic acid?. Retrieved from [Link]
-
Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Azam, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1024-1028. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
An, Y. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
De Leger, A., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 102(11), 3845-3856. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-863. Retrieved from [Link]
-
University of Michigan. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8963–8970. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]
-
Chemical Reviews. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Retrieved from [Link]
-
Wright State University. (2002). Substituent effects on the electronic structure and pKa benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
-
HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Difluorobenzoic acid. Retrieved from [Link]
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]
-
Study.com. (n.d.). The pKa's of five p-substituted benzoic acids (YC6H4CO2H) are listed below. Rank the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11817392, 5-(Benzyloxy)-2-hydroxybenzoic acid. Retrieved from [Link]
-
Reddit. (2025). Acidity of carboxylic acids and electron donating group. Retrieved from [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
Sources
- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pKa Values — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 4. 4-BENZYLOXYBENZOIC ACID | 1486-51-7 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. 4-苄氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. global.oup.com [global.oup.com]
- 11. 4-Benzyloxybenzoic acid [webbook.nist.gov]
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
An In-Depth Guide to Reference Standards for Impurity Profiling of 5-(Benzyloxy)-2,4-difluorobenzoic Acid
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(Benzyloxy)-2,4-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its impurity profile can directly influence the quality and safety of the final drug product. The presence of unwanted organic, inorganic, or solvent-related impurities can arise from numerous stages, including synthesis, purification, and storage, potentially altering the drug's stability, bioavailability, or even introducing toxicity.[1][2]
This guide provides a comprehensive comparison of strategies for establishing reference standards for the impurity profiling of 5-(Benzyloxy)-2,4-difluorobenzoic acid. We will delve into the practical application of regulatory guidelines, the anticipation of potential impurities based on synthetic pathways, and detailed, field-proven protocols for the qualification and use of these standards. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to build a robust, self-validating system for impurity control, ensuring regulatory compliance and the ultimate safety of the therapeutic agent.
The Regulatory Framework: A Practical Interpretation of ICH Guidelines
The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[3][4] The ICH Q3A(R2) guideline is particularly pertinent, establishing thresholds that trigger specific actions for any observed impurity.[3][5] Understanding these thresholds is the first step in designing a logical impurity profiling strategy.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[6]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This threshold varies with the daily dose but often starts at 0.10%.[6]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. If an impurity exceeds this threshold (often starting at 0.15% or 1.0 mg/day total intake), it must be qualified through toxicological studies or other means.[3]
These guidelines underscore the necessity of not only detecting but also accurately quantifying and identifying impurities, a task that is impossible without well-characterized reference standards.
Anticipating Impurities: A Synthesis-Based Approach
A proactive impurity profiling strategy begins with a thorough understanding of the synthetic process. By mapping the synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid, we can anticipate the most likely process-related impurities. A plausible synthetic route starts from 2,4-difluorobenzoic acid, which is first protected at the 5-position before the introduction of the benzyloxy group.
Caption: Hypothetical synthetic pathway for 5-(Benzyloxy)-2,4-difluorobenzoic acid and points of impurity introduction.
Based on this pathway, we can classify potential impurities:
| Impurity Type | Potential Compound Name | Origin |
| Starting Material | 2,4-Difluorobenzoic Acid | Incomplete reaction or carry-over |
| Intermediate | 5-Hydroxy-2,4-difluorobenzoic Acid | Incomplete etherification |
| By-product | Isomeric etherification products | Non-selective reaction |
| Reagent-related | Benzyl Alcohol | Excess reagent or hydrolysis of Benzyl Bromide |
| Degradation Product | 5-Hydroxy-2,4-difluorobenzoic Acid | Cleavage of the benzyl ether bond |
Reference Standards: A Head-to-Head Comparison
Accurate quantification of the impurities listed above requires high-purity reference standards. The two primary approaches are sourcing commercially available standards or undertaking in-house synthesis and qualification.
| Parameter | Alternative 1: Commercial Reference Standards | Alternative 2: In-House Qualified Reference Standards |
| Availability | Readily available for common, known impurities (e.g., starting materials). May not exist for novel by-products. | Can be produced for any impurity identified, regardless of novelty. |
| Purity & Certification | Purity is stated by the vendor. A Certificate of Analysis (CoA) is typically provided, but its comprehensiveness can vary. Independent verification is often necessary. | Purity is determined and certified by the user. Full control over the characterization process (identity, purity, potency). |
| Cost | High cost per milligram. Can be expensive to procure sufficient quantities for full method validation and ongoing QC. | High initial investment in synthesis, purification, and characterization resources. Can be more cost-effective in the long run for large quantities. |
| Documentation | Relies on vendor documentation. May lack detailed characterization data (e.g., 2D-NMR, residual solvent analysis). | Complete and transparent documentation is generated internally, providing a robust data package for regulatory submissions. |
| Regulatory Scrutiny | Generally acceptable, but regulators may question the thoroughness of a vendor's CoA if it lacks comprehensive data. | Considered the gold standard by regulatory agencies due to the complete control and documentation of the qualification process. |
The Senior Scientist's Recommendation: While commercial standards are invaluable for initial method development and feasibility, a robust, long-term quality control strategy for a new drug substance relies on meticulously characterized in-house reference standards for key impurities. This approach demonstrates a fundamental understanding and control over the manufacturing process, which is highly valued by regulatory bodies.
Experimental Protocols for Robust Impurity Profiling
The trustworthiness of any impurity profile is built upon the validation of the analytical method, which in turn depends on the quality of the reference standards used.[7][8][9]
Protocol 4.1: Comprehensive Qualification of an In-House Impurity Standard
This protocol outlines a self-validating system for the qualification of an isolated impurity, for instance, "Impurity D" (5-Hydroxy-2,4-difluorobenzoic Acid).
Objective: To unequivocally confirm the identity, purity, and potency of the isolated impurity to establish it as a reference standard.
Methodology:
-
Isolation:
-
Isolate the impurity from a stressed sample or a pilot-scale batch using preparative HPLC.
-
Collect the corresponding fractions and remove the solvent under reduced pressure.
-
Dry the isolated material under a high vacuum for 48 hours.
-
-
Structure Elucidation (Identity):
-
High-Resolution Mass Spectrometry (LC-MS/MS): Obtain an accurate mass measurement to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): Perform ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments to unambiguously determine the chemical structure and rule out isomers.
-
-
Purity and Potency Assessment:
-
Purity by HPLC-UV: Develop a high-resolution HPLC method. Inject the standard at a high concentration to detect any minor impurities. Purity is calculated using the area percent method (100% - sum of all other peaks). A purity of >99.5% is typically desired.
-
Water Content (Karl Fischer Titration): Determine the water content as it will impact the final potency calculation.
-
Residual Solvents (GC-HS): Analyze for residual solvents from the isolation process.
-
Non-volatile/Inorganic Content (Thermogravimetric Analysis - TGA): Determine the percentage of non-volatile residue.
-
Potency Calculation: The final potency is calculated as follows: Potency (%) = Purity_HPLC (%) × (100% - Water Content (%) - Residual Solvents (%) - TGA Residue (%)) / 100
-
Caption: Workflow for the qualification of an in-house impurity reference standard.
Protocol 4.2: Validation of a Stability-Indicating HPLC-UV Method
Objective: To validate an HPLC method for the quantitative determination of impurities in 5-(Benzyloxy)-2,4-difluorobenzoic acid, according to ICH Q2(R1) guidelines.
Methodology (using the qualified in-house standards):
-
Specificity/Selectivity:
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API.
-
Inject solutions of the API, diluent, known impurities, and degraded samples.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the API peak and all impurity peaks. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting serially diluted solutions of the impurity standards.
-
-
Linearity:
-
Accuracy (Recovery):
-
Spike the API sample with known amounts of each impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze in triplicate at each level.
-
Acceptance Criteria: The mean recovery should be within 80-120% for impurities.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Perform six replicate injections of a spiked sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for impurities.
-
-
Robustness:
-
Systematically vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits, and the results should not be significantly affected.
-
Data Presentation & Comparison
The results of the method validation should be summarized in clear, concise tables for easy review and inclusion in regulatory filings.
Table 1: Summary of Validation Results for Impurity D
| Parameter | Acceptance Criteria | Observed Result | Conclusion |
| Specificity | Baseline resolution > 2.0 | Resolution = 3.5 | Pass |
| LOQ | S/N ≥ 10 | 0.015% | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 | Pass |
| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5 - 101.2% | Pass |
| Repeatability (RSD) | ≤ 10.0% | 2.1% | Pass |
| Intermediate Precision (RSD) | ≤ 10.0% | 2.8% | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Conclusion
A robust impurity profiling strategy for 5-(Benzyloxy)-2,4-difluorobenzoic acid is not a one-time activity but a continuous process that relies on a deep understanding of chemical synthesis and analytical science. While commercial reference standards offer convenience for known compounds, the gold standard for regulatory success and ensuring product quality is the use of fully characterized, in-house qualified reference standards. By following the comprehensive qualification and validation protocols outlined in this guide, research and development teams can build a self-validating, trustworthy system for impurity control. This meticulous approach not only satisfies stringent regulatory expectations but, more importantly, forms the bedrock of developing safe and effective medicines.
References
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
-
United States Pharmacopeial Convention. (2007). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
- Chan, C. C., et al. (2004). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis.
-
Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-78. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. uspbpep.com [uspbpep.com]
- 8. chromsoc.jp [chromsoc.jp]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. biospectra.us [biospectra.us]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Benzyloxy)-2,4-difluorobenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Benzyloxy)-2,4-difluorobenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally analogous compounds, primarily various isomers of difluorobenzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment: An Evidence-Based Approach
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation upon inhalation of dust.[1][5]
Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice. The causality is clear: the acidic nature and the difluoro-substitution pattern of the benzene ring contribute to its irritant properties. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation.
Core Directive: Your Personal Protective Equipment (PPE) Mandate
A multi-layered PPE approach is essential to prevent exposure. The selection of specific equipment must be based on a comprehensive risk assessment of the planned procedure, including the quantity of material being handled and the potential for dust generation or splashing.
| PPE Category | Recommended Equipment | Standard |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 (US) or EN 166 (EU) |
| Full-Face Shield (when splashing or high dust potential exists) | ANSI Z87.1 (US) or EN 166 (EU) | |
| Hand Protection | Nitrile Rubber Gloves (minimum) | ASTM F739 or EN 374 |
| Body Protection | Laboratory Coat (fully buttoned) | N/A |
| Chemical-Resistant Apron (for large quantities) | N/A | |
| Respiratory Protection | Certified Chemical Fume Hood | ASHRAE 110 / EN 14175 |
| NIOSH-approved N95 Respirator (if fume hood is unavailable) | NIOSH 42 CFR 84 |
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving gaps where dust or splashes can enter.[6]
-
Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the compound.[5][6][7][8][9][10][11][12] They provide a seal against the face, offering superior protection from dust and potential splashes.
-
Face Shield: When handling larger quantities (>10g) or performing operations with a high potential for dust generation (e.g., scraping, vigorous mixing), a face shield must be worn in addition to safety goggles.[4][6][8] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Nitrile gloves are the recommended minimum for incidental contact.[6][8][13] They offer good resistance to a range of chemicals, including organic acids.[13][14] Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as chemical waste.[5][7]
-
Laboratory Coat: A clean, fully-buttoned lab coat must be worn to protect street clothes and underlying skin.[8]
-
Chemical-Resistant Apron: For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[15]
Respiratory Protection: Controlling the Air You Breathe
The primary engineering control for preventing inhalation of this compound is a certified chemical fume hood.[7][8][16]
-
Chemical Fume Hood: All weighing and manipulation of solid 5-(Benzyloxy)-2,4-difluorobenzoic acid should be performed inside a functioning and certified chemical fume hood to contain any dust generated.[8][9][17]
-
Respirators: In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved air-purifying respirator with an N95 (or better) particulate filter is required.[7][15] Note that respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.[15]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don all required PPE in the correct order: lab coat, then safety goggles, then face shield (if needed), and finally gloves.
-
Weighing & Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools like spatulas and weighing paper to minimize dust creation. Avoid pouring the powder directly.
-
In-Use: Keep containers of the chemical tightly closed when not in use.[1][3][16] If making a solution, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent followed by soap and water.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful not to self-contaminate. Remove gloves first using the proper technique, followed by the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][3][4][9][10][11][12]
Spill Response
-
Evacuate & Alert: Alert others in the immediate area and evacuate if the spill is large.
-
Assess: Wearing full PPE (including respiratory protection if necessary), assess the spill.
-
Contain & Clean: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste.[16] Do not use water to clean up the initial spill as this may spread contamination.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][9][16] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[3][16]
-
Disposal: All waste containing 5-(Benzyloxy)-2,4-difluorobenzoic acid, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2][9] Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for proper disposal procedures.[7][16][18] Never dispose of this chemical down the drain.[16]
Workflow Visualization
The following diagram outlines the critical decision points and workflow for safely handling 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Caption: Safe Handling Workflow for 5-(Benzyloxy)-2,4-difluorobenzoic acid.
References
-
Molekula. (n.d.). 2,6-Difluorobenzoic Acid MSDS/SDS. Retrieved from [Link]
-
Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]
-
Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]
-
Australia Pacific LNG. (2016, May 26). 2,5-Difluorobenzoic acid. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2019, March 4). 別紙目次. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aplng.com.au [aplng.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. solusgrp.com [solusgrp.com]
- 14. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]
- 15. research.arizona.edu [research.arizona.edu]
- 16. 2,6-Difluorobenzoic Acid MSDS/SDS | Supplier & Distributor [benzoic-acid-china.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. shell.com.au [shell.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
